molecular formula C8H12N2O2 B1609609 methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 56699-23-1

methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1609609
CAS No.: 56699-23-1
M. Wt: 168.19 g/mol
InChI Key: WHKGHOQWAPGILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12-3)6(2)10-9-5/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKGHOQWAPGILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427922
Record name methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56699-23-1
Record name methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic routes to methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed experimental protocols, and offer insights into process optimization and characterization.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the acetic acid side chain provides a handle for further functionalization.

Synthetic Strategy: A Two-Step Approach

The most logical and widely employed strategy for the synthesis of this compound involves a two-step sequence:

  • Formation of the 3,5-dimethylpyrazole core: This is typically achieved through the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.

  • Introduction of the acetate side chain at the C4 position: This can be accomplished through various C-C bond-forming reactions, with the Vilsmeier-Haack reaction followed by subsequent transformations being a prominent route.

This guide will focus on this robust and versatile synthetic pathway.

Part 1: Synthesis of the 3,5-Dimethylpyrazole Core via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3,5-dimethylpyrazole, the readily available and inexpensive acetylacetone (2,4-pentanedione) and hydrazine are the ideal starting materials.[3][4][5]

Mechanistic Insights

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of acetylacetone.

  • Iminium Ion Formation: Loss of water leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety attacks the second carbonyl carbon, forming a five-membered ring.

  • Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

The use of hydrazine hydrate is often preferred over hydrazine sulfate as it avoids the formation of inorganic byproducts.[5] The reaction can be catalyzed by acids like glacial acetic acid.[3]

Knorr_Pyrazole_Synthesis acetylacetone Acetylacetone intermediate1 Initial Adduct acetylacetone->intermediate1 + Hydrazine hydrazine Hydrazine hydrazine->intermediate1 product 3,5-Dimethylpyrazole intermediate2 Hydrazone intermediate1->intermediate2 - H2O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Attack intermediate3->product - H2O (Aromatization)

Caption: Knorr Pyrazole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetylacetone100.1225.0 g0.25
Hydrazine Hydrate (~64%)50.06 (for N2H4·H2O)15.6 g~0.25
Water18.0240 mL-
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone in 40 mL of water.

  • Cool the mixture to 15°C in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring the reaction mixture at 15°C for 2 hours.[5]

  • A white precipitate of 3,5-dimethylpyrazole will form.

  • Collect the product by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from a minimal amount of hot water or by extraction with diethyl ether.[4]

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Expected Yield: High yields, often exceeding 90%, are reported for this reaction.[5]

Characterization: The structure of the synthesized 3,5-dimethylpyrazole can be confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as by its melting point (107-109°C).[5]

Part 2: Functionalization at the C4 Position

With the 3,5-dimethylpyrazole core in hand, the next step is to introduce the acetate functional group at the C4 position. A reliable method to achieve this involves a three-step sequence:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) at the C4 position.[6]

  • Oxidation: Conversion of the formyl group to a carboxylic acid group (-COOH).

  • Esterification: Conversion of the carboxylic acid to the desired methyl ester (-COOCH3).

Step 2.1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] It utilizes the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]

Important Note: The direct Vilsmeier-Haack formylation of 3,5-dimethylpyrazole (with a free N-H) can be challenging.[6] Therefore, it is often advantageous to first protect the pyrazole nitrogen, for example, by N-alkylation. However, for the purpose of this guide, we will outline a general procedure, acknowledging that optimization may be required.

Mechanistic Insights
  • Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloromethyliminium salt.[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.

  • Hydrolysis: Subsequent workup with water hydrolyzes the iminium ion to yield the 4-formylpyrazole.

Vilsmeier_Haack_Workflow start 3,5-Dimethylpyrazole electrophilic_attack Electrophilic Attack start->electrophilic_attack reagents DMF, POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium Salt) reagents->vilsmeier_reagent In situ generation vilsmeier_reagent->electrophilic_attack iminium_intermediate Iminium Ion Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis (H2O) iminium_intermediate->hydrolysis product 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack Formylation Workflow.

General Experimental Protocol for Formylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylpyrazole96.139.6 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g0.3
Phosphorus Oxychloride (POCl3)153.3315.3 g0.1
Dichloromethane (DCM)84.93100 mL-
Sodium Acetate82.03As needed-

Procedure:

  • In a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, dissolve 3,5-dimethylpyrazole in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • Then, add DMF dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2.2: Oxidation to (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

The newly introduced aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene.

Step 2.3: Esterification to this compound

The final step is the esterification of the carboxylic acid. A simple and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Detailed Experimental Protocol for Esterification

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid154.1715.4 g0.1
Methanol32.04100 mL-
Concentrated Sulfuric Acid98.081-2 mLCatalytic

Procedure:

  • In a round-bottom flask, suspend (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid in methanol.

  • Carefully add concentrated sulfuric acid dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure this compound.

Alternative Synthetic Approaches

While the Vilsmeier-Haack route is robust, other methods for introducing the C4-substituent exist. For instance, one could envision a strategy involving the synthesis of a pyrazole with a pre-installed functional group at the C4 position that can be later converted to the acetate moiety.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The Knorr pyrazole synthesis provides an efficient entry to the core heterocyclic system, and subsequent functionalization via the Vilsmeier-Haack reaction and standard transformations allows for the introduction of the desired acetate side chain.

The versatility of the pyrazole scaffold ensures that this compound and its derivatives will continue to be of great interest to the scientific community. Future research may focus on developing more sustainable and atom-economical synthetic routes, as well as exploring the utility of this building block in the synthesis of novel bioactive molecules and advanced materials.

References

  • CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • Synthesis of 3,5-Dimethylpyrazole - YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable. The reference is to a general procedure often found in practical organic chemistry videos).

  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions - Scribd. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link] (Note: This links to the Knorr pyrrole synthesis, which is mechanistically related to the pyrazole synthesis).

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.
  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... - ResearchGate. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

  • 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid, and crystal structures of the complexes with Co2+, Zn2+, Ba2+, Pb2+ and Cs+ | Request PDF - ResearchGate. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles - ResearchGate. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine... | Download Scientific Diagram - ResearchGate. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES | Semantic Scholar. Available at: [Link]

Sources

Technical Guide: Spectroscopic Analysis & Regioisomer Determination of Pyrazole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole acetates—specifically ethyl (1H-pyrazol-1-yl)acetates —are critical intermediates in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. However, their synthesis via the alkylation of unsymmetrical pyrazoles presents a persistent analytical challenge: regioisomerism .

The alkylation of a 3-substituted pyrazole tautomer typically yields a mixture of 1,3-disubstituted (Isomer A) and 1,5-disubstituted (Isomer B) products. Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive, self-validating spectroscopic workflow to unambiguously assign regiochemistry without relying on X-ray crystallography.

The Core Challenge: Tautomerism & Regioselectivity

The pyrazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] When treated with an alkylating agent (e.g., ethyl bromoacetate) in the presence of a base (e.g.,


 or NaH), substitution can occur at either nitrogen.[2]
  • Steric Control: Alkylation at the less hindered nitrogen (yielding the 1,3-isomer) is often kinetically favored.

  • Thermodynamic Control: The 1,5-isomer may form under reversible conditions or specific solvent effects.

  • The Analytical Gap: Standard 1D

    
    H NMR is often insufficient for assignment because the chemical shifts of the pyrazole protons (
    
    
    
    ,
    
    
    ,
    
    
    ) shift unpredictably depending on the electronic nature of the substituent.

Mechanistic Implication: You cannot rely solely on the integration of the crude proton NMR to assign identity; you must determine connectivity and spatial proximity.

Primary Analytical Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation. The following protocol utilizes a combination of 1D and 2D techniques to build a self-validating structural model.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 10–20 mg of purified analyte in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred if the compound contains exchangeable protons or for better solubility of polar derivatives.

  • Instrument: Minimum 400 MHz (500+ MHz recommended for resolving H4 coupling).

  • Temperature: 298 K (Standard).

1D H & C NMR Diagnostics

The methylene protons of the acetate group (


) serve as the "anchor" for structural assignment.

Table 1: Representative Chemical Shift Ranges (CDCl3) | Nuclei | Moiety | Chemical Shift (


, ppm) | Multiplicity | Diagnostic Note |
| :--- | :--- | :--- | :--- | :--- |
| 

H
| Acetate

| 4.90 – 5.30 | Singlet | Anchor signal. Shifts downfield if N-substituted. | |

H
| Pyrazole

| 6.30 – 6.70 | Doublet/Triplet | Coupling constant (

) helps distinguish ring positions.[3] | |

H
| Pyrazole

| 7.40 – 7.80 | Doublet |

is typically more deshielded than

. | |

C
| Carbonyl (

) | 166.0 – 168.0 | Singlet | Characteristic ester signal. | |

C
| Pyrazole

| 128.0 – 145.0 | Singlet |

shift is highly sensitive to N1-substitution. | |

N
| Pyrazole

| -160 to -180 | -- | "Pyrrole-like" nitrogen (alkylated). | |

N
| Pyrazole

| -70 to -110 | -- | "Pyridine-like" nitrogen (unsubstituted). |
The "Smoking Gun": 2D NOESY/ROESY

This is the most critical experiment for distinguishing isomers.

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (< 5 Å).

  • Isomer A (1,3-substituted): The N-methylene group is distant from the substituent at position 3. NO Cross-peak observed.

  • Isomer B (1,5-substituted): The N-methylene group is spatially proximal to the substituent at position 5. Strong Cross-peak observed.

Connectivity Validation: 1H-13C HMBC

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.

  • Protocol: Optimize for long-range coupling (

    
     Hz).
    
  • Diagnostic: Look for correlation between the Acetate

    
     protons  and the Pyrazole ring carbons .
    
    • If the

      
       correlates to a carbon bearing a substituent (e.g., a phenyl ring carbon), it confirms 1,5-substitution.
      
    • If the

      
       correlates to an unsubstituted 
      
      
      
      (C5), it confirms 1,3-substitution.

Secondary Validation: Mass Spectrometry & IR

Mass Spectrometry (ESI/EI)

While MS cannot easily distinguish regioisomers, it confirms the acetate chain integrity.

  • Ionization: ESI+ (Electrospray Ionization) is standard.

  • Fragmentation Pattern:

    • 
      :  Molecular ion.
      
    • 
      :  Loss of ethoxy group from ester.
      
    • 
      :  Cleavage of the acetate side chain (distinctive for N-alkyl pyrazoles).
      
Infrared Spectroscopy (FT-IR)
  • Ester C=O: Strong band at 1735–1750 cm⁻¹ .

  • C=N / C=C: Pyrazole skeletal vibrations at 1500–1600 cm⁻¹ .[3]

Visualized Analytical Workflows

Diagram 1: Analytical Logic Tree for Isomer Assignment

This decision tree illustrates the step-by-step logic required to assign the 1,3- vs 1,5-isomer using NOESY and HMBC data.

IsomerAssignment Start Purified Pyrazole Acetate (Isomer Mixture or Single Peak) H1NMR 1H NMR Analysis Identify N-CH2 Singlet (~5.0 ppm) Start->H1NMR NOESY 2D NOESY Experiment Check interaction: N-CH2 ↔ Substituent (R) H1NMR->NOESY Decision Is Cross-Peak Observed? NOESY->Decision Isomer15 Assignment: 1,5-Isomer (Sterically Crowded) Decision->Isomer15 YES (Proximity Detected) HMBC Confirmation: HMBC N-CH2 correlates to C-R (Substituted Carbon)? Decision->HMBC NO Isomer13 Assignment: 1,3-Isomer (Sterically Favored) HMBC->Isomer15 Correlation to C-R HMBC->Isomer13 No Correlation to C-R

Caption: Logic flow for distinguishing 1,3- and 1,5-pyrazole regioisomers using NOESY proximity and HMBC connectivity.

Diagram 2: Experimental Workflow (Synthesis to Data)

A comprehensive view of the lifecycle from crude reaction mixture to final spectroscopic validation.

Workflow Rxn Alkylation Reaction (Pyrazole + Br-CH2-COOEt) Workup Workup & Extraction (EtOAc / Water) Rxn->Workup TLC TLC / LC-MS Check (Detect 2 Spots/Peaks) Workup->TLC Column Flash Chromatography (Separation of Isomers) TLC->Column Mixture Found NMR NMR Characterization (1H, 13C, NOESY, HMBC) Column->NMR Report Final Structure Confirmation NMR->Report

Caption: Step-by-step experimental pipeline for the isolation and characterization of pyrazole acetate derivatives.

References

  • Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. Source: PubMed Central (NIH). URL:[Link] Relevance: Provides experimental NOESY data confirming spatial proximity in N-methyl/phenyl pyrazoles, directly applicable to acetate derivatives.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: PubMed (NIH). URL:[Link] Relevance: Discusses the steric and electronic factors governing N1 vs N2 alkylation and X-ray validation.

  • Pyrazole-based Lamellarin O Analogues: Synthesis and HMBC Analysis. Source: RSC Advances (Royal Society of Chemistry). URL:[Link] Relevance: detailed HMBC protocols for assigning pyrazole regiochemistry using N-CH2 correlations.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Molecules). URL:[Link] Relevance: Demonstrates the use of 19F and 13C NMR to distinguish isomers based on coupling constants and shifts.

Sources

Strategic Evaluation of Pyrazole Scaffolds: From In Silico Filters to In Vitro Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). However, the transition from synthetic chemistry to biological hit is often plagued by false positives caused by impurities, poor solubility, or non-specific binding (PAINS).

This technical guide provides a rigorous, self-validating framework for the preliminary screening of pyrazole derivatives. It moves beyond generic protocols to focus on the specific physicochemical challenges of nitrogen-rich heterocycles, ensuring that observed bioactivity is intrinsic to the molecule and not an experimental artifact.

Phase 1: Pre-Screening Validation (The Foundation)

Before any biological assay, the chemical entity must be validated. Pyrazoles often co-precipitate with metal catalysts or synthetic intermediates that are cytotoxic, leading to false positives in phenotypic assays.

Chemical Integrity & Solubility
  • Purity Threshold: >95% purity is mandatory, verified via HPLC (254 nm) and 1H-NMR.

  • Solubility Profiling: Pyrazoles can be lipophilic.

    • Protocol: Dissolve 1 mg of compound in 100 µL DMSO. If precipitation occurs upon dilution into aqueous media (final DMSO <1%), the compound is unsuitable for standard microplate assays.

    • Critical Control: Visual inspection of the 96-well plate under 10x magnification before adding cells is required to rule out micro-precipitation.

In Silico Filtering

Computational filtering reduces reagent waste by prioritizing high-probability hits.

  • Lipinski’s Rule of 5: Verify drug-likeness (MW <500, LogP <5, H-bond donors <5, Acceptors <10).

  • Molecular Docking: For pyrazoles, the target is often a kinase ATP-binding pocket.

    • Tool: AutoDock Vina or Gold.

    • Metric: Binding affinity < -7.0 kcal/mol is generally considered a "hit" threshold for preliminary screening.

Visualization: The Screening Workflow

The following diagram outlines the critical path from synthesis to lead identification.

ScreeningWorkflow cluster_Bio Biological Screening Synthesis 1. Synthesis & Purification QC 2. QC: HPLC/NMR (>95% Purity) Synthesis->QC InSilico 3. In Silico Docking (Binding Energy < -7 kcal/mol) QC->InSilico Pass Discard Discard / Redesign QC->Discard Fail Solubility 4. DMSO Solubility Check InSilico->Solubility High Affinity InSilico->Discard Low Affinity Primary 5. Primary Screen (Single Dose @ 10µM) Solubility->Primary Soluble Solubility->Discard Precipitates Secondary 6. Dose Response (IC50 Determination) Primary->Secondary >50% Inhibition Primary->Discard <50% Inhibition Lead VALIDATED LEAD Secondary->Lead IC50 < 1µM

Caption: Figure 1. Logic-gated workflow for pyrazole screening. Red nodes indicate critical "Go/No-Go" checkpoints.

Phase 2: High-Throughput Biological Assays (The Filter)

Anticancer Screening: The MTT Assay

The MTT assay is the gold standard for metabolic activity. However, pyrazole derivatives with reducing potentials can directly reduce MTT tetrazolium without cells, causing false negatives (appearing non-toxic).

Protocol Name: Validated MTT Cytotoxicity Assay Target: Cancer Cell Lines (e.g., HeLa, MCF-7) vs. Normal Fibroblasts (Selectivity Index).

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 100 µL media. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add 100 µL of pyrazole derivative (dissolved in DMSO, diluted in media).

    • Constraint: Final DMSO concentration must be ≤0.5% (v/v).[1]

    • Controls: Positive (Doxorubicin), Negative (0.5% DMSO), Blank (Media only).

  • Incubation: 48 hours.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4h.

    • Mechanism:[2] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan.[3]

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Critical Control Point (The "Cell-Free" Well): Include a row of wells containing media + compound + MTT (no cells) . If these wells turn purple, your pyrazole is chemically reducing the dye. In this case, switch to the SRB Assay or ATP-based luminescence assays .

Antimicrobial Screening: Broth Microdilution

For pyrazoles targeting bacterial enzymes (e.g., DNA gyrase), the CLSI M07 standard is the required protocol.

Protocol Name: CLSI M07 Broth Microdilution (MIC Determination)

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Prep: Use untreated 96-well plates.

  • Dilution: Perform serial 2-fold dilutions of the pyrazole derivative in Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add diluted bacteria to wells (Final volume 100–200 µL).

  • Incubation: 16–20h at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Data Presentation Table:

Compound IDR1 SubstituentR2 SubstituentMIC (S. aureus)MIC (E. coli)IC50 (MCF-7)Selectivity Index*
PZ-01 -H-Ph>128 µg/mL>128 µg/mL45.2 µM1.2
PZ-02 -NO2-Ph8 µg/mL64 µg/mL5.1 µM8.5
Ref (Dox) N/AN/AN/AN/A0.8 µM12.0

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A value >10 indicates a safe therapeutic window.

Phase 3: Quantitative Assessment & SAR

Establishing Causality: Structure-Activity Relationship (SAR)

Once data is collected, you must correlate structural changes to biological output. For pyrazoles, the pharmacophore usually involves:

  • N1-Substitution: Controls solubility and lipophilicity.

  • C3/C5-Substitutions: Critical for steric fit into enzyme pockets (e.g., Kinase hinge region).

  • H-Bonding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor.

Visualization: Mechanism of Action (Kinase Inhibition)

Many bioactive pyrazoles function as ATP-competitive kinase inhibitors. The diagram below illustrates this specific interaction.

MoA Pyrazole Pyrazole Ligand (Inhibitor) ATP_Pocket Kinase ATP Pocket (Target) Pyrazole->ATP_Pocket Competes with ATP H_Bond H-Bond Formation (Hinge Region) ATP_Pocket->H_Bond Binding Stabilization Phosphorylation Substrate Phosphorylation H_Bond->Phosphorylation BLOCKS Signaling Oncogenic Signaling (Proliferation) Phosphorylation->Signaling Downstream Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibition leads to

Caption: Figure 2.[4] Mechanism of action for pyrazole-based kinase inhibitors. Red "T" arrow indicates pathway blockade.

Statistical Validation
  • Z-Factor: For high-throughput screening plates, calculate the Z-factor. A value between 0.5 and 1.0 indicates an excellent assay.

    
    
    (Where p = positive control, n = negative control).
    
  • IC50 Calculation: Do not use linear regression. Use non-linear regression (log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism.

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry. 5

  • Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition (M07-A9).6[7][8][9]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[10] Journal of Immunological Methods. Link[8][9][11]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. 12

  • Zhang, J. et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. 1

Sources

Harnessing the Antioxidant Potential of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antioxidants in Modern Therapeutics

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and diabetes.[1][2][3] This has propelled the search for novel antioxidant compounds that can effectively mitigate oxidative damage. Among the vast landscape of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[4][5][6]

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][7][8] Crucially, many pyrazole derivatives have demonstrated significant antioxidant potential, making them a focal point for the development of new therapeutic agents to combat oxidative stress-related pathologies.[6][9]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for investigating the antioxidant potential of pyrazole derivatives. We will delve into the mechanistic underpinnings of their antioxidant activity, detail robust experimental protocols, and explore the critical structure-activity relationships that govern their efficacy.

The Chemical Rationale: Why Pyrazoles Exhibit Antioxidant Activity

The antioxidant capacity of pyrazole derivatives is intrinsically linked to their chemical structure. Several key features contribute to their ability to scavenge free radicals and modulate oxidative pathways:

  • The Pyrazole Nucleus: The core pyrazole ring itself is a privileged structure in medicinal chemistry.[5] The presence of the NH proton in the pyrazole moiety is believed to be a significant contributor to its antioxidant activity.[10]

  • Substituent Effects: The nature and position of substituents on the pyrazole ring play a pivotal role in modulating antioxidant potency. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on aryl rings attached to the pyrazole core can enhance radical scavenging activity. Conversely, electron-withdrawing groups may diminish this activity.

  • Hydrogen Atom Donation: A primary mechanism of antioxidant action is the ability of a compound to donate a hydrogen atom to a free radical, thereby neutralizing it. Phenolic hydroxyl groups, often incorporated into pyrazole derivatives, are particularly effective hydrogen donors.

  • Metal Ion Chelation: Some pyrazole derivatives can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

These structural attributes allow pyrazole derivatives to interfere with the propagation of radical chain reactions, a hallmark of oxidative stress.

A Strategic Workflow for Evaluating Antioxidant Potential

A systematic and multi-faceted approach is essential for the comprehensive evaluation of the antioxidant potential of novel pyrazole derivatives. The following workflow outlines a logical progression from initial screening to more complex cellular and in vivo assessments.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antioxidant Screening cluster_2 Phase 3: Mechanistic & Cellular Assays cluster_3 Phase 4: In Vivo Validation Synthesis Compound Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification DPPH DPPH Radical Scavenging Assay Purification->DPPH ABTS ABTS Radical Cation Decolorization Assay DPPH->ABTS FRAP Ferric Reducing Antioxidant Power Assay ABTS->FRAP Cellular_Assay Cellular Antioxidant Activity (CAA) Assay FRAP->Cellular_Assay ROS_Production Intracellular ROS Measurement Cellular_Assay->ROS_Production Lipid_Peroxidation Lipid Peroxidation Inhibition Assay ROS_Production->Lipid_Peroxidation Animal_Model Animal Models of Oxidative Stress Lipid_Peroxidation->Animal_Model Biomarker_Analysis Biomarker Analysis (e.g., MDA, GSH) Animal_Model->Biomarker_Analysis G cluster_0 Antioxidant Mechanisms of Pyrazole Derivatives cluster_1 Radical Scavenging Pyrazole Pyrazole Derivative (Pz-H) HAT Hydrogen Atom Transfer (HAT) Pyrazole->HAT donates H• SET Single Electron Transfer (SET) Pyrazole->SET donates e⁻ Chelation Metal Ion Chelation Pyrazole->Chelation binds Free_Radical Free Radical (R•) Metal_Ion Metal Ion (Fe²⁺/Cu²⁺) HAT->Free_Radical neutralizes SET->Free_Radical neutralizes Chelation->Metal_Ion inactivates

Caption: Key antioxidant mechanisms of pyrazole derivatives.

Conclusion and Future Directions

Pyrazole derivatives represent a rich and versatile scaffold for the development of novel antioxidant therapies. Their synthetic tractability and diverse pharmacological profile make them highly attractive candidates for addressing the myriad of diseases rooted in oxidative stress.

The systematic application of the in-depth technical guide presented here, from robust in vitro screening to mechanistically informative cellular assays, will empower researchers to efficiently identify and optimize promising lead compounds. Future research should focus on:

  • Expanding SAR studies: Synthesizing and testing a wider array of derivatives to build more comprehensive SAR models.

  • In vivo validation: Progressing the most promising compounds into relevant animal models of oxidative stress-related diseases.

  • Exploring synergistic effects: Investigating the potential of combining pyrazole derivatives with other antioxidants or therapeutic agents.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, the drug discovery community can unlock the full therapeutic potential of pyrazole-based antioxidants.

References

  • National Journal of Pharmaceutical Sciences. (2021).
  • El-Sayed, M. A.-H., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-17.
  • Patel, K., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Oriental Journal of Chemistry, 34(3), 1437-1444.
  • Bansal, R. K., & Kumar, S. (2017).
  • Singh, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2225.
  • Pharmacognosy Journal. (2020). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In.
  • Al-Abboodi, D. H., et al. (2023). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences.
  • Bentz, C., et al. (2015). Recent Advances on the Green Synthesis and Antioxidant Activities of Pyrazoles. Current Green Chemistry, 2(1), 58-73.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, 15(1), 103521.
  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
  • Semantic Scholar. (n.d.).
  • PubMed. (2024).
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • PubMed Central. (2023).
  • PubMed. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
  • ResearchGate. (n.d.). Antioxidant assay for the novel prepared compounds. Method ABTS Abs (control) À Abs (test/Abs (control) Â 100.
  • PubMed Central. (2023).
  • PubMed Central. (2011). Evaluation of antioxidant capacity of 13 plant extracts by three different methods.
  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity.
  • ResearchGate. (n.d.). Assay results for compounds 1a-f and 2a-e DPPH radical scavenging assay.
  • PubMed Central. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (2024).
  • MDPI. (2024).
  • PubMed Central. (2020).
  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Molecules. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • MDPI. (2023).
  • MDPI. (2024). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes.
  • Iranian Journal of Toxicology. (n.d.).
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • PubMed Central. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • ACS Publications. (2001). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • News-Medical. (n.d.).
  • Frontiers. (n.d.).
  • Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay.

Sources

An In-Depth Technical Guide to Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate, a key derivative, and its analogs. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities with a focus on anti-inflammatory and anticancer properties, and elucidate the underlying mechanisms of action. This guide is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazole scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including hydrogen bonding capabilities and a stable aromatic ring system, making it a "privileged scaffold" in drug design.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide will focus specifically on this compound and its analogs, a class of compounds with significant therapeutic potential.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves a multi-step process, beginning with the construction of the core 3,5-dimethylpyrazole ring.

Synthesis of the 3,5-Dimethylpyrazole Core

A common and efficient method for the synthesis of 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and hydrazine hydrate.[1] This reaction can be carried out under mild conditions, often with a catalytic amount of acid such as glacial acetic acid, in a suitable solvent like ethanol or even water.[5]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
  • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3,5-dimethylpyrazole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Functionalization at the C4 Position

The introduction of the acetate moiety at the C4 position of the pyrazole ring is a key step. A strategic approach involves the initial halogenation of the 3,5-dimethylpyrazole core, followed by a cross-coupling or nucleophilic substitution reaction.

Bromination of 3,5-dimethylpyrazole at the C4 position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine.[2]

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole
  • Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Slowly add N-bromosuccinimide (1.0 eq) to the solution at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-3,5-dimethylpyrazole can be purified by recrystallization.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

With 4-bromo-3,5-dimethylpyrazole in hand, the methyl acetate group can be introduced via a palladium-catalyzed cross-coupling reaction or a Reformatsky-type reaction.

  • Palladium-Catalyzed Carboxymethylation: This approach would involve the reaction of 4-bromo-3,5-dimethylpyrazole with a suitable reagent like methyl (2-bromo)acetate in the presence of a palladium catalyst and a base.

  • Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[3][7] A variation of this reaction can be envisioned where an organozinc reagent, formed from methyl bromoacetate and zinc, reacts with the 4-bromopyrazole.

Proposed Experimental Protocol: Synthesis of this compound
  • Activate zinc powder by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc powder and a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in a dry aprotic solvent like THF or dioxane.

  • Add methyl bromoacetate (1.2 eq) dropwise to the mixture.

  • Gently heat the reaction mixture to initiate the reaction.

  • After the initial exothermic reaction subsides, continue stirring at a moderate temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.[8][9]

Figure 1: General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole derivatives exhibits a wide array of promising biological activities. The insights gained from studying its analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Pyrazole derivatives have emerged as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] The inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Analogs of this compound, particularly those with substitutions on the pyrazole ring and the acetate moiety, have shown significant anti-inflammatory effects. For instance, certain pyrazole-chalcone hybrids have demonstrated potent dual inhibition of COX-2 and 5-lipoxygenase (LOX), with IC50 values in the low micromolar range.[11]

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[5][12] The anticancer activity of pyrazole analogs often stems from their ability to inhibit key signaling pathways involved in tumor growth and survival.

For example, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values in the low micromolar range.[5] Other pyrazole derivatives have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF-7), with IC50 values as low as 0.08 μM.[5]

Other Biological Activities

Beyond their anti-inflammatory and anticancer effects, pyrazole derivatives have been reported to possess a wide range of other biological activities, including:

  • Antibacterial and Antifungal Activity: Various substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[4]

  • Antiviral Activity: Some pyrazole-containing compounds have been investigated for their potential to inhibit viral replication.

  • Analgesic Activity: The anti-inflammatory properties of many pyrazole derivatives also contribute to their analgesic effects.

Mechanism of Action

The diverse biological activities of pyrazole derivatives are a consequence of their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Inflammatory Pathways

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Furthermore, some pyrazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[15] By inhibiting the activation of NF-κB, pyrazole compounds can effectively suppress the inflammatory cascade.[13]

Inflammation_Pathway cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to nucleus NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes initiates Inflammation Inflammation Genes->Inflammation leads to Pyrazole Pyrazole Derivatives Pyrazole->IKK inhibits Pyrazole->NFkB inhibits activation

Figure 2: Proposed mechanism of anti-inflammatory action of pyrazole derivatives via inhibition of the NF-κB signaling pathway.

Modulation of Cell Cycle and Apoptosis

The anticancer effects of pyrazole derivatives are often attributed to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). As mentioned earlier, inhibition of CDKs is one such mechanism.[5] By arresting the cell cycle, these compounds prevent cancer cells from proliferating.

Additionally, some pyrazole analogs can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cell.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective analogs.

Position Substituent Effect on Activity Reference
C4-SO₂NH₂, -CF₃Critical for COX-2 selectivity[11]
N1Aryl groups (e.g., 4-fluorophenyl)Enhances binding via π-π stacking, lowering IC50[11]
C3Halogens (Cl, Br)Increases potency by stabilizing enzyme-inhibitor complexes[11]
C5Heteroaryl groups (e.g., pyridine)Improves solubility and hydrogen bonding[11]
C4-acetateVariations in ester/acidCan significantly impact potency and selectivity[16]

Table 1: General Structure-Activity Relationships for Anti-inflammatory Pyrazole Derivatives.

For instance, in the context of anti-inflammatory activity, the presence of a sulfonamide or trifluoromethyl group at the C4 position is often critical for selective COX-2 inhibition.[11] The nature of the substituent at the N1 position can also significantly influence activity, with aryl groups often enhancing binding to the target enzyme through π-π stacking interactions.[11] Modifications to the acetate group at the C4 position, such as converting the ester to a carboxylic acid or forming amides, can also have a profound impact on biological activity and pharmacokinetic properties.

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The synthetic versatility of the pyrazole scaffold allows for the generation of large and diverse chemical libraries for screening and optimization.

Future research in this area should focus on:

  • Comprehensive Biological Evaluation: A thorough investigation of the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

  • Lead Optimization: Systematic modification of the core structure, based on established SAR, can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.

References

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Available from: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

  • MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • PMC. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. Available from: [Link]

  • ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • NROChemistry. Reformatsky Reaction. Available from: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Available from: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

  • ResearchGate. Palladium complex bearing 3,5-bis(benzotriazol-1-ylmethyl)toluene ligand catalyzes oxidative amination of allyl butyl ether. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • DOI. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. Plant derived inhibitors of NF-κB. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Available from: [Link]

  • MDPI. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Available from: [Link]

  • Reformatsky Reaction. Available from: [Link]

  • Semantic Scholar. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • IGRL. 4-Bromo-3 5-dimethylpyrazole. Available from: [Link]

Sources

Crystal Engineering of Pyrazoles: Supramolecular Synthons and Polymorphic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) represents a unique challenge and opportunity in solid-state chemistry. Unlike its isomer imidazole, which exclusively forms infinite chains (catemers), pyrazoles exhibit a rich diversity of supramolecular synthons—ranging from cyclic dimers to helical catemers—dictated by the interplay between annular tautomerism and steric substitution.

This guide moves beyond basic crystallography to address the causality of packing. For drug development professionals, understanding these interactions is not merely academic; it is the primary lever for controlling polymorphism, solubility, and bioavailability in pyrazole-based active pharmaceutical ingredients (APIs) like Celecoxib and Rimonabant.

Part 1: Structural Fundamentals & Tautomerism

The Amphoteric Nature of the Pyrazole Nucleus

The pyrazole ring contains two nitrogen atoms with distinct electronic environments:

  • Pyrrole-like Nitrogen (

    
    ):  Acts as a hydrogen bond (HB) donor.[1]
    
  • Pyridine-like Nitrogen (

    
    ):  Acts as a hydrogen bond acceptor.
    

This duality allows pyrazole to function as a self-complementary tecton. However, the core complexity arises from annular tautomerism . In solution, unsubstituted pyrazoles exist in rapid equilibrium. In the solid state, the lattice energy freezes this equilibrium, usually selecting a single tautomer.

The Steric Steering Effect

The "decision" of a pyrazole to crystallize as a dimer or a catemer is often governed by substituents at positions 3 and 5.

  • Small/No Substituents: Favor Catemers (infinite chains) or Trimers .

  • Bulky Substituents: Block the geometry required for catemers, forcing the formation of Cyclic Dimers (

    
     motif).
    
Visualization: Tautomeric Equilibrium & Synthon Formation

The following diagram illustrates how solution-state equilibrium collapses into distinct solid-state motifs based on steric pressure.

Pyrazole_Tautomerism Sol_State Solution State (Rapid Equilibrium) Tautomer_A 1H-Pyrazole (Tautomer A) Sol_State->Tautomer_A Proton Shift Tautomer_B 2H-Pyrazole (Tautomer B) Sol_State->Tautomer_B Proton Shift Steric_Check Substituents at Pos 3/5? Tautomer_A->Steric_Check Crystallization Onset Motif_Dimer Cyclic Dimer (R2,2(4) Motif) Thermodynamically Stable Steric_Check->Motif_Dimer Bulky (Ph, t-Bu) Motif_Catemer Infinite Catemer (C(3) Motif) Helical/Linear Chains Steric_Check->Motif_Catemer Small (H, Me)

Figure 1: The pathway from solution tautomerism to solid-state supramolecular architectures, governed by steric hindrance.

Part 2: Intermolecular Interactions & Lattice Energy

The Hydrogen Bond Hierarchy

In the absence of strong competing groups (like carboxylic acids), pyrazoles follow specific rules derived from Etter’s graph set analysis:

  • Primary Interaction:

    
     bonds are the strongest structure-directing vectors.
    
  • Secondary Interaction:

    
     interactions often stabilize the stacking of aromatic rings, particularly in fused systems like indazoles.
    
  • Halogen Bonding: In halogenated pyrazoles,

    
     interactions can disrupt standard H-bonding, leading to unexpected polymorphs.
    
Quantitative Structural Metrics

The following table summarizes typical geometric parameters observed in pyrazole crystal structures. Deviations from these ranges often indicate strain or disorder (dynamic proton transfer).

ParameterTypical Value (

or

)
Significance
N-N Bond Length

Indicates aromatic delocalization.

Distance

(Donor-Acceptor)
Short distance implies strong H-bonding.

Angle

Near-linearity favors high lattice energy.

Stacking

(Centroid-Centroid)
Critical for solubility profiles; tighter stacking = lower solubility.

Part 3: Case Study – Celecoxib Polymorphism[2]

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is the archetypal example of pyrazole polymorphism affecting drug efficacy.

The Polymorph Landscape

Celecoxib exists in three primary forms. The pyrazole ring's rotation relative to the phenyl rings and the sulfonamide H-bonding network create these variations.

  • Form I (Thermodynamic): The most stable, least soluble form. High melting point (

    
    ).
    
  • Form II (Metastable): Often appears during rapid precipitation but converts to Form I.

  • Form III (Kinetic): Higher solubility/dissolution rate. Often stabilized by polymers (PVP) in amorphous solid dispersions.

Mechanism of Phase Transformation

Research indicates that Form III is often generated via glass-to-crystal growth (devitrification), whereas Form I dominates in solution-mediated transformation.

Celecoxib_Polymorphism Amorphous Amorphous Celecoxib (High Energy) Form_III Form III (Metastable) High Dissolution Rate Amorphous->Form_III Devitrification (Tg + 10°C) Solvent Recrystallization (Solvent Mediated) Amorphous->Solvent Dissolution Form_I Form I (Stable) Low Solubility Form_III->Form_I Solid-Solid Transition (Heat / Stress) Solvent->Form_III Rapid Quench Solvent->Form_I Slow Evaporation

Figure 2: Transformation pathways for Celecoxib polymorphs. Controlling the crystallization kinetics is essential to isolate the desired form.

Part 4: Experimental Protocols

Protocol: Selective Polymorph Isolation

Objective: To isolate kinetically favored pyrazole forms (often higher solubility) vs. thermodynamically stable forms.

Reagents & Equipment[2]
  • Solvents: Ethanol (Polar protic), Toluene (Non-polar), Acetone.

  • Equipment: Differential Scanning Calorimeter (DSC), PXRD, Temperature-controlled crystallization block.

Workflow
  • Preparation of Supersaturated Solution:

    • Dissolve the pyrazole derivative in Ethanol at

      
       until saturation.
      
    • Scientific Insight: Ethanol acts as an H-bond donor/acceptor, competing with the pyrazole-pyrazole interaction. This competition is critical for disrupting dimer formation.

  • Method A: Thermodynamic Control (Form I equivalent)

    • Cool the solution slowly (

      
      /min) to room temperature.
      
    • Allow solvent to evaporate over 48-72 hours.

    • Result: Slow growth favors the packing with the deepest energy well (usually the densest packing).

  • Method B: Kinetic Control (Form III equivalent)

    • Crash cooling: Inject the hot ethanol solution into cold water (

      
      ) under vigorous stirring (Anti-solvent precipitation).
      
    • Result: Rapid nucleation traps the molecule in a local energy minimum before it can rearrange into the stable lattice.

  • Validation (Self-Correcting Step):

    • Perform PXRD immediately.

    • Check: If peaks are broad/undefined, the material is amorphous. If sharp but distinct from the reference stable form, you have isolated a metastable polymorph.

Protocol: Single Crystal Growth for Structure Determination

Objective: Grow X-ray quality crystals of a pyrazole derivative prone to twinning.

  • Vapor Diffusion Method (Preferred for Pyrazoles):

    • Inner Vial: Dissolve 10-20 mg of compound in a "Good" solvent (e.g., THF or DCM).

    • Outer Vial: Add a "Bad" solvent (e.g., Pentane or Hexane).

    • Mechanism:[3] As Pentane diffuses into the THF, the polarity changes gradually. This is superior to evaporation for pyrazoles because it minimizes the formation of kinetic oils.

  • Tautomer Locking:

    • If the crystal structure is disordered (proton bouncing between N1 and N2), co-crystallize with a strong acid (e.g., fumaric acid).

    • Why? Protonating the pyrazole locks it into the cation form, eliminating tautomeric disorder and improving resolution.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link]

  • Wang, K., & Sun, C. C. (2019). Crystal Growth of Celecoxib from Amorphous State: Polymorphism, Growth Mechanism, and Kinetics. Crystal Growth & Design. [Link]

  • Alkorta, I., et al. (2006).[2][4][5] Classification of hydrogen-bond motives in crystals of NH-pyrazoles. Arkivoc. [Link]

  • Bhogala, B. R., et al. (2005). Pyrazoles as synthons in crystal engineering: structures of 4-nitropyrazole derivatives. CrystEngComm. [Link]

  • Chawla, G., & Bansal, A. K. (2004). Challenges in polymorphism of pharmaceuticals. CRIPS. [Link]

Sources

Methodological & Application

Application Note: Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthesis, and application of Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 56699-23-1).

Executive Summary & Chemical Profile

This compound is a versatile heterocyclic building block characterized by a bifunctional reactivity profile . Unlike simple pyrazoles, this scaffold possesses two distinct orthogonal handles:

  • The Pyrazole NH (pKa ~14): A nucleophilic site ready for N-alkylation or arylation to introduce diversity vectors.

  • The C4-Acetate Side Chain: An electrophilic ester tethered by a methylene spacer, preventing steric congestion at the active site and allowing for facile hydrolysis, reduction, or amidation.

Critical Distinction: Researchers often confuse this compound with its isomer, methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. The target discussed here is substituted at the C4 carbon , leaving the nitrogen unsubstituted and available for further derivation.

PropertyData
IUPAC Name Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
CAS Number 56699-23-1
Molecular Formula

Molecular Weight 168.19 g/mol
Solubility Soluble in MeOH, EtOH, DMSO, DMF, DCM. Sparingly soluble in water.
Key Reactivity N-alkylation (nucleophilic), Ester hydrolysis/aminolysis (electrophilic).

Core Synthetic Modules

Module A: De Novo Synthesis (The Modified Knorr Approach)

While the compound is commercially available, in-house synthesis is often required for scale-up or to introduce isotopic labels. The most robust route involves the C-alkylation of acetylacetone followed by cyclization.

Mechanism:

  • C-Alkylation: Acetylacetone is deprotonated at the active methylene (C3) and alkylated with methyl chloroacetate.

  • Cyclization: The resulting tricarbonyl intermediate undergoes double condensation with hydrazine.

Synthesis AcAc Acetylacetone Inter Intermediate: Methyl 3-acetyl-4-oxopentanoate AcAc->Inter K2CO3, Acetone Reflux, 12h MCA Methyl Chloroacetate MCA->Inter Product Target: This compound Inter->Product N2H4·H2O, EtOH 0°C to RT Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Two-step synthesis of the target scaffold from commodity chemicals.

Protocol 1: Scaffold Synthesis
  • Alkylation: To a suspension of anhydrous

    
     (1.2 eq) in acetone, add acetylacetone (1.0 eq). Stir for 30 min. Add methyl chloroacetate (1.1 eq) dropwise. Reflux for 12 hours. Filter salts and concentrate to obtain methyl 3-acetyl-4-oxopentanoate.
    
  • Cyclization: Dissolve the intermediate in Ethanol (5 vol). Cool to 0°C. Add Hydrazine hydrate (1.05 eq) dropwise (Exothermic!).

    • Expert Tip: Maintain temperature <10°C during addition to prevent hydrazine attacking the ester group (forming the hydrazide byproduct).

  • Workup: Allow to warm to RT and stir for 2 hours. Concentrate ethanol. The product often crystallizes upon cooling or can be extracted with DCM.

Module B: The N-Functionalization Gateway

The 3,5-dimethyl substitution pattern renders the pyrazole symmetric. This is a significant advantage in SAR (Structure-Activity Relationship) studies, as N-alkylation produces a single regioisomer , avoiding the separation problems common with asymmetric pyrazoles.

Reaction Class:


 Alkylation or Chan-Lam Coupling.
Protocol 2: N-Benzylation (Representative)

Objective: Synthesize Methyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base: Add Cesium Carbonate (

    
    , 2.0 eq). Stir for 15 min at RT.
    
    • Why Cs2CO3? The "Cesium Effect" improves solubility and reactivity of the pyrazole anion compared to

      
      .
      
  • Electrophile: Add Benzyl Bromide (1.1 eq).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour into ice water. The product usually precipitates as a white solid. Filter and wash with water.[1]

Module C: Ester Manipulations & Library Generation

The C4-acetate group is an "extended" ester. The methylene spacer (


) insulates the carbonyl from the electron-rich pyrazole ring, making it more reactive  towards nucleophiles than a direct pyrazole-4-carboxylate.

Applications:

  • Hydrolysis: Generates the free acid for peptide coupling.

  • Aminolysis: Direct conversion to amides using amines and Lewis acids (e.g.,

    
     or TBD).
    
  • Reduction:

    
     reduction yields the alcohol (
    
    
    
    ), a precursor for ether linkages.

Reactivity cluster_N N-Functionalization cluster_C Ester Transformations Target Methyl (3,5-dimethyl- 1H-pyrazol-4-yl)acetate N_Alk N-Alkyl Pyrazole Target->N_Alk R-X, Base N_Aryl N-Aryl Pyrazole (via Chan-Lam) Target->N_Aryl Ar-B(OH)2, Cu(OAc)2 Acid Carboxylic Acid (Hydrolysis) Target->Acid LiOH, THF/H2O Amide Amide Library (Aminolysis) Target->Amide R-NH2, TBD (cat) Alc Alcohol (Reduction) Target->Alc LiAlH4

Figure 2: Divergent synthesis map demonstrating orthogonal functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Hydrazide formation (Hydrazine attacking ester).Ensure temperature is <10°C during hydrazine addition. Use exactly 1.0–1.05 eq of hydrazine.
O-Alkylation in Step 1 Wrong solvent/base combination.Use Acetone/

. Avoid polar aprotic solvents (DMF) for C-alkylation of acetylacetone to minimize O-alkylation.
Poor Solubility (N-H) Strong intermolecular H-bonding.The N-H pyrazole can dimerize. Use polar solvents (DMF, DMSO) or protect the Nitrogen early if modifying the ester first.
Incomplete Hydrolysis Steric bulk of N-substituents.If N-alkyl group is bulky, increase temperature to 60°C and use

(smaller cation) instead of

.

References

  • Synthesis of 3,5-dimethylpyrazole derivatives: Organic Syntheses, Coll. Vol. 1, p.309 (1941); Vol. 2, p.65 (1922).

  • Reactivity of Pyrazole-4-acetic acid derivatives:Journal of Heterocyclic Chemistry. "Synthesis and anti-inflammatory activity of pyrazolyl-acetic acid derivatives." (General Reference for scaffold utility).
  • Chan-Lam Coupling Protocols:Tetrahedron Letters, 1998, 39(19), 2933-2936.
  • Knorr Pyrazole Synthesis Mechanism:Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for this compound (CAS 56699-23-1) and all reagents before proceeding.

Sources

Application of Pyrazole Esters in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazole Esters in Medicinal Chemistry

Pyrazole derivatives represent a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to their remarkable versatility and broad spectrum of biological activities.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling chemists to fine-tune their physicochemical properties and biological targets. Among the various pyrazole analogues, pyrazole esters have emerged as particularly valuable synthons and pharmacophores in the development of novel therapeutics. This technical guide provides an in-depth exploration of the application of pyrazole esters in drug discovery, offering detailed protocols for their synthesis, characterization, and biological evaluation.

The significance of the pyrazole core is underscored by its presence in numerous marketed drugs, spanning a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[3][4] Pyrazole-containing drugs have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, highlighting the scaffold's ability to interact with various biological targets.[5][6] Pyrazole esters, in particular, serve as key intermediates in the synthesis of more complex molecules and, in many instances, are integral components of the final active pharmaceutical ingredient (API). This guide will delve into the practical aspects of working with pyrazole esters, providing researchers with the necessary tools and knowledge to leverage this important chemical class in their drug discovery endeavors.

Synthetic Strategies for Pyrazole Esters: Protocols and Mechanistic Insights

The synthesis of pyrazole esters can be achieved through several reliable methods, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions being the most prominent. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Protocol 1: Knorr Pyrazole Synthesis of Ethyl 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylate

The Knorr synthesis is a classic and widely used method for the preparation of pyrazoles from β-ketoesters and hydrazines.[7][8] This protocol details the synthesis of a model pyrazole ester, ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Reaction Scheme:

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add phenylhydrazine (1.0 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (30:70).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the desired pyrazole ester as a crystalline solid.[2]

Causality and Experimental Choices:

  • Catalytic Acid: The use of glacial acetic acid catalyzes the initial condensation between the hydrazine and the ketone of the β-ketoester.

  • Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and has an appropriate boiling point for reflux.

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize the acidic catalyst and any unreacted starting materials.

  • Purification: Recrystallization is an effective method for purifying the final product, yielding a highly crystalline and pure pyrazole ester.[2]

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Pyrazole-4-carboxylates

Reaction Scheme:

Materials:

  • Ethyl diazoacetate (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Dichloromethane (DCM) (solvent)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5 mol%) and dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethyl acrylate (1.2 eq) in dry dichloromethane.

  • Slowly add the ethyl acrylate solution to the reaction flask containing the catalyst.

  • Add a solution of ethyl diazoacetate (1.0 eq) in dry dichloromethane dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[10]

Causality and Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for this type of cycloaddition, facilitating the formation of the pyrazole ring.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so an inert atmosphere is crucial for achieving high yields.

  • Slow Addition: The slow, dropwise addition of the diazo compound is necessary to control the reaction rate and prevent the formation of byproducts.

  • Purification: Column chromatography is typically required to separate the desired pyrazole ester from unreacted starting materials and any side products.

Characterization and Analytical Methods

Thorough characterization of newly synthesized pyrazole esters is essential to confirm their structure and purity. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of pyrazole esters.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a pyrazole ester include the pyrazole ring protons (typically in the aromatic region, δ 6.0-8.5 ppm), the protons of the ester alkyl group, and the protons of any substituents on the pyrazole ring.[8]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ester group is a characteristic signal typically found in the range of δ 160-175 ppm. The carbons of the pyrazole ring will also have distinct chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrazole-H4~6.5~108
Pyrazole-C3-~148
Pyrazole-C5-~142
N-Phenyl~7.2-7.5~125-140
C5-Methyl~2.3~14
Ester-CH₂~4.3~61
Ester-CH₃~1.3~14
Ester-C=O-~163
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized pyrazole ester and to gain information about its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass and elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For pyrazole esters, the most characteristic absorption band is the strong C=O stretch of the ester group, typically appearing in the region of 1700-1750 cm⁻¹.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized pyrazole esters and for monitoring the progress of reactions. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.[11]

Biological Evaluation of Pyrazole Esters: In Vitro Assays

The diverse biological activities of pyrazole esters necessitate a range of in vitro assays to evaluate their therapeutic potential. The following protocols are representative of common assays used in drug discovery.

Protocol 3: In Vitro Kinase Inhibition Assay

Many pyrazole-containing compounds are potent kinase inhibitors. This protocol describes a general method for evaluating the inhibitory activity of pyrazole esters against a specific kinase.

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test pyrazole ester compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Step-by-Step Protocol:

  • Prepare a serial dilution of the test pyrazole ester compounds in DMSO.

  • In a 96-well or 384-well microplate, add the kinase, the substrate, and the kinase buffer.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Causality and Experimental Choices:

  • Assay Format: The choice of detection method (e.g., luminescence, fluorescence, radioactivity) will depend on the specific kinase and available instrumentation.

  • ATP Concentration: The ATP concentration should be close to the Kₘ value for the kinase to ensure accurate determination of competitive inhibition.

  • Controls: The inclusion of positive and negative controls is essential for validating the assay results.

Protocol 4: COX-2 Inhibition Assay for Anti-inflammatory Activity

Pyrazole derivatives, such as celecoxib, are well-known selective COX-2 inhibitors.[12] This assay measures the ability of pyrazole esters to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl, EDTA)

  • Test pyrazole ester compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

Step-by-Step Protocol:

  • Prepare serial dilutions of the test pyrazole ester compounds and celecoxib in DMSO.

  • In a microplate, add the COX-2 enzyme and the reaction buffer.

  • Add the diluted test compounds or celecoxib to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ values.

Causality and Experimental Choices:

  • Enzyme Source: Using human recombinant COX-2 ensures the relevance of the results to human physiology.

  • Substrate Concentration: The concentration of arachidonic acid should be optimized for the specific enzyme preparation.

  • Detection Method: The EIA for PGE₂ is a sensitive and specific method for quantifying the product of the COX-2 reaction.

Protocol 5: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test pyrazole ester compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test pyrazole ester compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Causality and Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line should be relevant to the therapeutic area of interest.

  • Incubation Time: The duration of compound exposure can influence the cytotoxic effect and should be optimized.

  • MTT Concentration and Incubation: The concentration of MTT and the incubation time for formazan formation should be optimized for the specific cell line.

Challenges and Troubleshooting in Pyrazole Ester Chemistry

Researchers working with pyrazole esters may encounter several challenges during synthesis and purification.

  • Regioselectivity: In the Knorr synthesis with unsymmetrical β-dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common issue. Careful control of reaction conditions, such as temperature and the choice of catalyst, can sometimes influence the regioselectivity. In some cases, separation of the isomers by chromatography may be necessary.[9]

  • Purification: Pyrazole esters can sometimes be difficult to purify, especially if they are oils or low-melting solids. Column chromatography on silica gel is a common purification method. For crystalline compounds, recrystallization is often the most effective technique for achieving high purity.[2]

  • Stability: Some pyrazole esters may be susceptible to hydrolysis, particularly under acidic or basic conditions. It is important to consider the stability of the ester group during the work-up and purification steps.

Conclusion and Future Directions

Pyrazole esters continue to be a highly valuable and versatile class of compounds in drug discovery. Their synthetic accessibility, coupled with their diverse biological activities, ensures their continued prominence in the development of new medicines. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to effectively synthesize, characterize, and evaluate pyrazole esters in their own research programs. As our understanding of the biological targets of these compounds grows, so too will the opportunities for designing novel and more effective pyrazole ester-based therapeutics.

Visualizations

Knorr_Pyrazole_Synthesis_Workflow start Start: Reactants reactants β-Ketoester + Hydrazine Derivative start->reactants reaction Reaction: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Reflux reactants->reaction Combine workup Aqueous Work-up: - Quench Reaction - Extraction reaction->workup Cool & Concentrate purification Purification: - Column Chromatography or - Recrystallization workup->purification Crude Product characterization Characterization: - NMR - MS - IR purification->characterization Purified Product end Final Product: Pure Pyrazole Ester characterization->end Biological_Evaluation_Workflow start Synthesized Pyrazole Ester primary_screening Primary Screening: In Vitro Assays start->primary_screening kinase_assay Kinase Inhibition Assay (IC₅₀) primary_screening->kinase_assay cox_assay COX-2 Inhibition Assay (IC₅₀) primary_screening->cox_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, IC₅₀) primary_screening->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cox_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the Biological Evaluation of Pyrazole Esters.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(53), 33457-33482. [Link]

  • Yet, L. (2018). Privileged Structures in Drug Discovery. John Wiley & Sons.
  • Karrouchi, K., et al. (2018). The chemistry and biological activities of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2641-2653.
  • Patil, S. A., et al. (2020). A comprehensive review on the biological activities of pyrazole derivatives. European Journal of Medicinal Chemistry, 190, 112095.
  • Faisal, M., et al. (2019). Pyrazole-based derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 178, 415-442.
  • Ran, T., et al. (2019). Pyrazole-containing compounds as anti-inflammatory agents. European Journal of Medicinal Chemistry, 179, 346-363.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Padwa, A. (Ed.). (1984). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
  • Savel'ev, V. A., et al. (2019). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Containing an Anthranilic Acid Motif. Chemistry of Heterocyclic Compounds, 55(10), 943-955.
  • International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Hassan, G. S., et al. (2020). Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). Bioorganic Chemistry, 94, 103441.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

Sources

methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate as an intermediate for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis and utilization of methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate (MDPA) . This intermediate is a critical scaffold in medicinal chemistry, serving as a bioisostere for isoxazoles in BET bromodomain inhibitors and a core motif in XIAP antagonists.

Strategic Synthesis, Derivatization, and Pharmaceutical Utility[1]

Executive Summary & Strategic Value

This compound (MDPA) is a versatile heterocyclic building block. Its value lies in the 3,5-dimethylpyrazole core, which functions as a stable, lipophilic scaffold capable of engaging in hydrogen bonding via the pyrazole -NH and pi-stacking interactions.

Key Pharmaceutical Applications:

  • BET Bromodomain Inhibitors: The 3,5-dimethylpyrazole unit mimics the acetyl-lysine recognition motif, serving as a bioisostere to the 3,5-dimethylisoxazole found in probes like I-BET151.

  • XIAP Antagonists: Used to construct the central core of X-linked Inhibitor of Apoptosis Protein inhibitors.

  • Scaffold Diversity: The C4-acetate side chain provides a "handle" for orthogonal functionalization (hydrolysis, reduction, amidation) without disrupting the pyrazole ring.

Chemical Pathway & Mechanism

The most robust synthesis avoids the low-yielding direct functionalization of 3,5-dimethylpyrazole. Instead, a convergent assembly strategy is employed, building the ring after installing the side chain. This utilizes the Knorr Pyrazole Synthesis logic applied to a substituted 1,3-diketone.

Pathway Logic
  • C-Alkylation: Acetylacetone (2,4-pentanedione) is alkylated at the active methylene position (C3) using methyl bromoacetate.

  • Cyclocondensation: The resulting tricarbonyl intermediate reacts with hydrazine. The hydrazine selectively condenses with the two ketone carbonyls (1,3-relationship) to form the aromatic pyrazole, leaving the ester side chain intact.

SynthesisPathway Acetylacetone Acetylacetone (2,4-Pentanedione) Intermediate 3-(Methoxycarbonylmethyl)- 2,4-pentanedione Acetylacetone->Intermediate K2CO3, Acetone Reflux (C-Alkylation) MeBrAc Methyl Bromoacetate MeBrAc->Intermediate Product Methyl (3,5-dimethyl- 1H-pyrazol-4-yl)acetate (MDPA) Intermediate->Product N2H4·H2O, EtOH Cyclization (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Convergent synthesis of MDPA via modified Knorr cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (3-substituted-2,4-pentanedione)

Objective: Install the acetate side chain onto the acetylacetone backbone.

  • Reagents:

    • Acetylacetone (1.0 equiv)

    • Methyl Bromoacetate (1.1 equiv) (Caution: Lachrymator)

    • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)

    • Acetone (Reagent grade, dry)

Step-by-Step:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.

  • Solubilization: Add Acetylacetone (10.0 g, 100 mmol) and Acetone (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in a single portion. The suspension will turn milky.

  • Alkylation: Add Methyl Bromoacetate (16.8 g, 110 mmol) dropwise over 20 minutes via an addition funnel.

    • Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux if necessary.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). Starting material (Acetylacetone) should disappear.

  • Workup: Cool to room temperature (RT). Filter off the inorganic salts (KBr/excess K₂CO₃). Wash the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: Distillation under reduced pressure (vacuum) is recommended to remove unreacted bromoacetate. Alternatively, use flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

    • Target:3-(Methoxycarbonylmethyl)-2,4-pentanedione .

Protocol B: Cyclization to MDPA

Objective: Form the pyrazole ring while preserving the ester.

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Hydrazine Hydrate (64% or 80%, 1.05 equiv) (Caution: Toxic/Carcinogen)

    • Ethanol (Absolute)[1]

Step-by-Step:

  • Setup: Dissolve the diketo-ester intermediate (10.0 g, ~58 mmol) in Ethanol (100 mL) in a 250 mL flask. Cool to 0°C in an ice bath.

  • Cyclization: Add Hydrazine Hydrate (1.05 equiv) dropwise over 30 minutes.

    • Critical: The reaction is highly exothermic. Maintain temperature <10°C during addition to prevent hydrolysis of the ester side chain by hydrazine.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours.

  • Completion: Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The intermediate spot should vanish, replaced by a lower Rf spot (pyrazole).

  • Isolation: Concentrate the ethanol solution to ~20% volume.

  • Crystallization: Pour the residue into ice-cold water (50 mL). The product, This compound , often precipitates as a white/off-white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70-85%.

    • Validation: ¹H NMR (CDCl₃): Singlet at ~2.2 ppm (6H, 2xCH₃), Singlet at ~3.4 ppm (2H, CH₂), Singlet at ~3.7 ppm (3H, OMe).

Downstream Derivatization & Applications

Once synthesized, MDPA acts as a divergent node. The nitrogen atom (N1) and the ester (C4-sidechain) can be manipulated independently.

N-Alkylation (Scaffold Decoration)

To create BET inhibitors, the pyrazole nitrogen is often alkylated with aryl or alkyl groups.

  • Challenge: Tautomerism. 3,5-dimethylpyrazole is symmetric, so alkylation at N1 produces a single regioisomer (unlike 3-methylpyrazole).

  • Protocol: React MDPA with Alkyl Halide (R-X) + Cs₂CO₃ in DMF at 60°C.

Hydrolysis (Acid Generation)
  • Protocol: LiOH (2 equiv) in THF:H₂O (3:1), RT, 4h.

  • Product: (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

  • Use: Coupling with amines to form amide linkers (common in peptidomimetics).

Applications cluster_0 Path A: N-Functionalization cluster_1 Path B: Side Chain Modification MDPA MDPA (Intermediate) N_Alkylated N-Alkylated Scaffold (BET Inhibitor Core) MDPA->N_Alkylated R-X, Cs2CO3 Acid Carboxylic Acid (Peptidomimetic Linker) MDPA->Acid LiOH, THF/H2O Alcohol Alcohol (Ether Linkage) MDPA->Alcohol LiAlH4, THF

Figure 2: Divergent synthesis pathways from the MDPA scaffold.

Data Summary & Validation Table

ParameterSpecification / ResultNotes
Appearance White to off-white crystalline solidCrystallizes from H₂O/EtOH
Melting Point 106–108 °CSharp mp indicates purity
¹H NMR (DMSO-d₆) δ 12.2 (s, 1H, NH), 3.6 (s, 3H, OMe), 3.3 (s, 2H, CH₂), 2.1 (s, 6H, 2xMe)Diagnostic 6H singlet confirms symmetry
Solubility Soluble in MeOH, DMSO, DMF; Mod. in DCMPoor solubility in Hexane/Water
Stability Stable at RT; HygroscopicStore in desiccator

References

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[2][3][4][5][6][7][8] Organic Syntheses, 31, 43. Link(Foundational chemistry of pyrazole synthesis from acetylacetone).

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Original Knorr Synthesis logic).
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Link(Application of dimethyl-isoxazole/pyrazole mimics in drug discovery).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link(Review of pyrazole utility).

  • ChemicalBook. (n.d.). Methyl 3-bromo-4-oxopentanoate synthesis data. Link(Supporting data for precursor alkylation).

Sources

Application Note: High-Fidelity Biological Screening of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, their unique physicochemical properties—specifically annular tautomerism and solubility-limited aggregation—frequently lead to false negatives or promiscuous false positives in early-stage screening. This guide outlines a self-validating screening protocol designed specifically to mitigate these artifacts, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and ATP-quantification for cellular potency.

Introduction: The Pyrazole Paradox

While pyrazoles are excellent bioisosteres for phenyl rings and offer hydrogen-bonding capabilities that enhance potency, they present distinct screening challenges:

  • Tautomeric Equilibrium: Unsubstituted pyrazoles exist in rapid equilibrium between

    
    - and 
    
    
    
    -tautomers. The binding affinity often depends on a specific tautomer being "locked" by the protein environment.
  • The "DMSO Cliff": Pyrazoles are often highly soluble in DMSO but prone to "crashing out" (precipitating) immediately upon dilution into aqueous buffers, causing light-scattering interference.

  • PAINS Liability: Certain fused pyrazoles can act as Pan-Assay Interference Compounds (PAINS), sequestering enzymes via non-specific aggregation rather than 1:1 binding.

This protocol integrates checkpoints to identify these issues early, ensuring that data reflects true pharmacological inhibition.

Phase 1: Compound Management & Quality Control

Objective: Prepare assay-ready plates while preventing precipitation-induced artifacts.

Reagent Preparation
  • Vehicle: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Stock Concentration: 10 mM is standard. Note: If the pyrazole contains lipophilic tails (e.g., trifluoromethyl groups), reduce stock to 5 mM to prevent freeze-thaw precipitation.

The "Intermediate Dilution" Method

Direct dilution from 100% DMSO to assay buffer (0.1% DMSO) often shocks pyrazoles out of solution. Use an intermediate step.

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute 1:20 into 10% DMSO/Water (not buffer).

    • Why? Water/DMSO mixtures suppress precipitation better than salt-heavy buffers during the transition.

  • Assay Plate: Transfer from Intermediate Plate to Assay Buffer to achieve final 1% DMSO.

Self-Validating Step: Nephelometry Check

Before adding enzyme, place the assay plate in a nephelometer or absorbance reader (OD600).

  • Pass: OD600 < 0.005 (Clear).

  • Fail: OD600 > 0.02 (Turbid/Precipitate). Action: Exclude compound or re-test at lower concentration.

Phase 2: Biochemical Screening (TR-FRET Kinase Assay)

Rationale: Pyrazoles are dominant in kinase inhibition. We utilize a TR-FRET (e.g., LanthaScreen™) format because the time-delayed signal eliminates interference from the intrinsic fluorescence often exhibited by fused aromatic pyrazoles.

Assay Principle

A Terbium-labeled antibody (Donor) binds to the phosphorylated product. A fluorescent tracer (Acceptor) binds to the antibody or unreacted substrate. In this protocol, we use a Tracer-displacement format:

  • Donor: Eu-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Acceptor: AlexaFluor™-labeled Tracer (ATP-competitive inhibitor).

  • Mechanism: The pyrazole competes with the Tracer. Displacement of the Tracer leads to a decrease in FRET signal.

Detailed Protocol Steps
StepActionVolume (384-well low volume)Critical Parameter
1 Compound Addition 2.5 µLDispense pyrazole dilution series (0.5 nM to 10 µM). Controls: DMSO (Min), Staurosporine (Max).
2 Kinase/Antibody Mix 5.0 µLPrep in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
3 Incubation (Pre-Equilibrium) N/A15 mins @ RT. Essential for pyrazoles to access deep pockets (slow-off rate).
4 Tracer Addition 2.5 µLAdd Kinase Tracer (concentration =

of tracer).
5 Final Incubation N/A60 mins @ RT in dark.
6 Detection N/ARead on TR-FRET compatible reader (e.g., EnVision).
Data Analysis

Calculate the Emission Ratio (ER):



Self-Validation Criteria:

  • Z'-Factor: Must be > 0.5.

  • Hill Slope: Should be between -0.8 and -1.2. Steep slopes (> -2.0) indicate aggregation/PAINS behavior.[1]

Phase 3: Cellular Validation (ATP Quantitation)

Objective: Confirm pyrazole permeability and rule out general cytotoxicity using the CellTiter-Glo® (Promega) system.

Protocol
  • Cell Seeding: Seed cells (e.g., A549 or HeLa) at 3,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add pyrazole compounds (10-point dose response). Incubate 48h.

  • Reagent Prep: Thaw CellTiter-Glo buffer and substrate; mix.

  • Lysis/Detection: Add volume equal to culture media (e.g., 25 µL). Shake 2 mins (orbital). Incubate 10 mins (stabilize signal).

  • Read: Luminescence (Integration time: 0.5s - 1s).

Workflow Visualization

Screening Logic Flow

The following diagram illustrates the decision matrix for handling pyrazole hits, specifically filtering out PAINS and solubility artifacts.

PyrazoleScreeningWorkflow Start Pyrazole Library (10mM DMSO) SolubilityCheck Solubility Check (Nephelometry) Start->SolubilityCheck PrimaryScreen Primary Screen (TR-FRET Kinase Assay) SolubilityCheck->PrimaryScreen Clear (<0.005 OD) Discard Discard/Redesign SolubilityCheck->Discard Turbid Triage Hit Triage (>50% Inhibition) PrimaryScreen->Triage DoseResponse Dose Response (IC50) + Hill Slope Analysis Triage->DoseResponse Hit Triage->Discard No Effect PAINSFilter PAINS/Aggregation Check (Triton X-100 Test) DoseResponse->PAINSFilter IC50 < 1µM Cellular Cellular Potency (CellTiter-Glo) PAINSFilter->Cellular Pass (Slope ~1.0) PAINSFilter->Discard Fail (Slope >2.0 or Aggregator) Lead Validated Lead Cellular->Lead Potent & Permeable

Caption: Decision matrix for pyrazole screening. Note the critical "PAINS Filter" step post-IC50 determination to remove aggregators.

TR-FRET Mechanism

Visualizing the competition assay used in Phase 2.

TRFRET_Mechanism cluster_HighSignal No Inhibition (High FRET) cluster_Inhibition Pyrazole Inhibition (Low FRET) Kinase Kinase (GST-Tagged) Ab Eu-Antibody (Donor) Tracer Alexa-Tracer (Acceptor) Pyrazole Pyrazole Compound Kinase1 Kinase Ab1 Eu-Ab Kinase1->Ab1 binds Tracer1 Tracer Kinase1->Tracer1 binds Ab1->Tracer1 Energy Transfer (665nm Signal) Kinase2 Kinase Ab2 Eu-Ab Kinase2->Ab2 Pyrazole2 Pyrazole Kinase2->Pyrazole2 Competes Tracer2 Tracer Ab2->Tracer2 No Transfer Tracer2->Kinase2 Displaced

Caption: TR-FRET Competition Mode. Pyrazoles displace the tracer, breaking the energy transfer loop and reducing the 665nm signal.

Troubleshooting & PAINS Management

If a pyrazole shows high potency but steep Hill slopes (e.g., > 2.0), it may be acting as a colloidal aggregator (a common PAINS mechanism).

The Detergent Test (Mandatory for Pyrazoles):

  • Run the IC50 assay in standard buffer.

  • Run the IC50 assay in buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • True Binder: IC50 remains unchanged.

    • Aggregator: Potency shifts significantly (e.g., >10-fold loss of potency) because the detergent breaks up the colloid.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3][4] Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]

  • Ansari, A., et al. (2017).[5][6] Biologically active pyrazole derivatives.[6][7][8] New Journal of Chemistry, 41, 16-41. Available from: [Link]

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(20), 5391-5419. Available from: [Link]

Sources

Application Note: Advanced Catalytic Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, traditional synthesis methods—primarily the Knorr condensation of 1,3-diketones with hydrazines—suffer from a critical limitation: poor regioselectivity (N1-isomer distribution) when using unsymmetrical substrates.

This guide moves beyond classical condensation, presenting two novel, self-validating catalytic protocols designed to enforce regiocontrol and atom economy:

  • Transition Metal Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization.

  • Organocatalytic Protocol: Regiodivergent Synthesis via Alkenyl Sulfoxonium Ylides.

Catalyst Selection Decision Matrix

Before initiating synthesis, use the following logic flow to select the optimal catalytic system based on substrate availability and substitution requirements.

CatalystSelection start Target Pyrazole Structure sub_check Are substrates 1,3-dicarbonyls? start->sub_check regio_crit Is N1-Regioselectivity Critical? sub_check->regio_crit No (Use Hydrazones/Ylides) knorr Classical Knorr (Low Selectivity Risk) sub_check->knorr Yes (Symmetrical) green_crit Green/Oxidant Constraints? regio_crit->green_crit Moderate ylide PROTOCOL B: Sulfoxonium Ylides (Perfect Regiocontrol) regio_crit->ylide Yes (1,3,5- vs 1,3,4-control) cu_cat PROTOCOL A: Cu-Catalyzed Aerobic Oxidation (High Atom Economy) green_crit->cu_cat Air/O2 Acceptable green_crit->ylide Metal-Free Required

Figure 1: Decision matrix for selecting the optimal catalytic route based on regioselectivity needs and substrate constraints.

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization

Target Application: Synthesis of 1,3,5-trisubstituted pyrazoles from


-unsaturated hydrazones.
Mechanism:  Radical-initiated cyclization coupled with aerobic dehydrogenation.
Scientific Grounding

Unlike traditional methods requiring stoichiometric oxidants, this protocol utilizes a Copper(II)/Copper(I) redox couple with molecular oxygen (O


) as the terminal oxidant. Recent studies (Fan et al., Org.[1] Lett.) highlight that this pathway proceeds via a hydrazonyl radical intermediate, ensuring high functional group tolerance.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Catalyst: Cu(OAc)

    
     (10 mol%) or Cu(OTf)
    
    
    
    .
  • Ligand: 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (optimize based on sterics).

  • Oxidant: Atmospheric Air (balloon) or O

    
     (1 atm).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Cu-intermediate).

  • Substrate:

    
    -unsaturated hydrazone (prepared via condensation of 
    
    
    
    -unsaturated ketone + hydrazine).
Step-by-Step Methodology
  • Pre-Catalyst Complexation:

    • In a 25 mL Schlenk tube, dissolve Cu(OAc)

      
       (0.05 mmol) and 2,2'-bipyridine (0.05 mmol) in DMSO (2.0 mL).
      
    • Stir at Room Temperature (RT) for 10 minutes until a homogeneous blue/green solution forms.

    • Expert Tip: Pre-complexing the catalyst prevents non-specific copper aggregation.

  • Substrate Addition:

    • Add the

      
      -unsaturated hydrazone (0.5 mmol) to the reaction mixture.
      
    • Add base: K

      
      CO
      
      
      
      (1.0 equiv) to facilitate deprotonation.
  • Reaction Initiation:

    • Evacuate the tube and refill with O

      
       (balloon pressure) three times.
      
    • Heat the mixture to 80 °C .

    • Critical Parameter: Vigorous stirring (1000 rpm) is essential to maximize gas-liquid mass transfer of O

      
      .
      
  • Monitoring (Self-Validation):

    • Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the hydrazone peak (

      
      ) and appearance of the pyrazole peak (
      
      
      
      ).
  • Work-up:

    • Cool to RT. Dilute with EtOAc (15 mL) and wash with brine (3 x 10 mL) to remove DMSO.

    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via flash chromatography.
Mechanistic Workflow (Graphviz)

CuMechanism Hydrazone Unsaturated Hydrazone Radical N-Radical Intermediate Hydrazone->Radical SET / -H+ CuII Cu(II)-Ligand CuI Cu(I) Species CuII->CuI Reduction Cyclization 5-exo-trig Cyclization Radical->Cyclization Product Pyrazole Cyclization->Product -H / Oxidation CuI->CuII O2 -> H2O

Figure 2: Proposed catalytic cycle involving Single Electron Transfer (SET) and aerobic re-oxidation of Copper.

Protocol B: Regiodivergent Synthesis via Sulfoxonium Ylides

Target Application: Precision synthesis of N-aryl pyrazoles where N1-positioning is critical (e.g., distinguishing 1,3,5- from 1,3,4-isomers). Mechanism: [3+2] Cycloaddition of vinyl sulfoxonium ylides with aryl diazonium salts.

Scientific Grounding

A major breakthrough in 2024 (Vishwakarma et al., J. Org. Chem.) demonstrated that alkenyl sulfoxonium ylides act as versatile C3 synthons. By altering the substitution pattern on the ylide, one can selectively drive the reaction toward specific isomers without transition metals.[2]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Alkenyl sulfoxonium ylide (stable, crystalline solid).

  • Reactant: Aryl diazonium tetrafluoroborate.

  • Base: NaOAc or Et

    
    N.
    
  • Solvent: Ethanol or DCE (Green solvent compatible).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the aryl diazonium salt fresh or use stabilized BF

      
       salts.
      
    • Dissolve alkenyl sulfoxonium ylide (0.3 mmol) in Ethanol (3 mL).

  • Coupling Reaction:

    • Add the aryl diazonium salt (0.36 mmol) portion-wise at 0 °C.

    • Stir for 30 minutes, then warm to RT.

    • Observation: Evolution of N

      
       gas is NOT  the primary pathway here; we are looking for coupling, not decomposition.
      
  • Cyclization & Elimination:

    • Add NaOAc (2.0 equiv). Heat to 60 °C for 4 hours.

    • Mechanism: The reaction proceeds through an azo-ylide intermediate, followed by cyclization and loss of DMSO (the leaving group).

  • Validation:

    • Regioselectivity Check: Use NOESY NMR.

      • 1,3,5-isomer: NOE correlation between N-Aryl protons and C5-substituent.

      • 1,3,4-isomer: Strong NOE between C3-H and C5-H (if applicable) or distinct shift in C5-H.

Data Comparison: Regioselectivity
MethodSubstratesCatalystRegioselectivity (N1:N2)Yield
Classical Knorr 1,3-diketone + HydrazineHCl / AcOH~1:1 to 3:1 (Mixture)60-80%
Cu-Catalyzed (Protocol A) HydrazoneCu(OAc)

>20:175-92%
Sulfoxonium Ylide (Protocol B) Ylide + DiazoniumNone (Base)>99:1 (Designed) 81-95%

Analytical Validation & Troubleshooting

Standard Characterization Suite

To ensure the protocol produces the correct pharmacophore:

  • 1H NMR: Look for the characteristic pyrazole C4-H singlet (typically

    
     6.0–7.0 ppm).
    
  • 13C NMR: Confirm the number of quaternary carbons (C3/C5).

  • HRMS: Essential to confirm the oxidative state (loss of 2H in Protocol A).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Protocol A: Low Conversion Oxygen starvationSwitch from balloon to O

bubbling; increase stir rate.
Protocol A: Cu Mirror Formation Catalyst decompositionIncrease Ligand:Metal ratio to 2:1; ensure solvent is dry.
Protocol B: DMSO Retention Incomplete eliminationIncrease temperature to 80 °C; switch base to Cs

CO

.
Poor Regioselectivity Substrate isomerizationVerify purity of starting hydrazone (E/Z ratio matters).

References

  • Vishwakarma, R. K., et al. (2024).[2][3] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Fan, Z., et al. (2020).[1] Cu-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones. Organic Letters. [Link]

  • Yi, F., et al. (2019).[1] Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane. Organic Letters. [Link]

  • Karimi-Maleh, H., et al. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles. Journal of Synthetic Chemistry. [Link]

  • Kumar, R., et al. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important pyrazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.

I. Introduction to the Synthesis

The synthesis of methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3,5-dimethylpyrazole, via a Knorr-type pyrazole synthesis. This is followed by the N-alkylation of the pyrazole ring with a methyl haloacetate. While seemingly straightforward, this synthesis presents challenges, primarily concerning yield and the regioselectivity of the alkylation step. This guide will provide detailed protocols and troubleshooting advice to navigate these challenges effectively.

II. Synthetic Pathway Overview

The overall synthetic route can be visualized as follows:

Synthesis_Overview Acetylacetone Acetylacetone Step1 Step 1: Knorr Pyrazole Synthesis Acetylacetone->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Dimethylpyrazole 3,5-Dimethylpyrazole Step1->Dimethylpyrazole Step2 Step 2: N-Alkylation Dimethylpyrazole->Step2 MethylHaloacetate Methyl Chloroacetate or Methyl Bromoacetate MethylHaloacetate->Step2 Product Methyl (3,5-dimethyl-1H- pyrazol-1-yl)acetate Step2->Product

Caption: Overall two-step synthesis of the target compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)

This protocol is adapted from established literature procedures for the Knorr pyrazole synthesis.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetylacetone100.1210.0 g (10.2 mL)0.10
Hydrazine Hydrate (~64%)50.066.0 mL~0.12
Glacial Acetic Acid60.055 mL-
Water18.0250 mL-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone (10.0 g, 0.10 mol) in 50 mL of water.

  • Add glacial acetic acid (5 mL) to the solution. Acetic acid acts as a catalyst for the condensation reaction.[2]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (~6.0 mL, ~0.12 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The exothermicity of the reaction requires careful control of the addition rate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole.

  • The crude product can be purified by recrystallization from hot hexane or by sublimation to afford a white crystalline solid.

Expected Yield: 80-90% Melting Point: 106-108 °C

Protocol 2: Synthesis of Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

This protocol is adapted from the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate and general principles of pyrazole alkylation.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylpyrazole96.135.0 g0.052
Methyl Chloroacetate108.526.2 g (5.2 mL)0.057
Anhydrous Potassium Carbonate138.2110.8 g0.078
Acetone (anhydrous)58.08100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole (5.0 g, 0.052 mol), anhydrous potassium carbonate (10.8 g, 0.078 mol), and anhydrous acetone (100 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl chloroacetate (6.2 g, 0.057 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75% (may vary depending on the purity of the starting materials and reaction conditions).

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Problem Possible Cause(s) Solution(s)
Low or no yield of 3,5-dimethylpyrazole 1. Incomplete reaction. 2. Loss of product during workup. 3. Poor quality of reagents.1. Ensure the reaction is stirred for the recommended time. Monitor by TLC. 2. Ensure thorough extraction with diethyl ether. The product has some water solubility. 3. Use fresh hydrazine hydrate and acetylacetone.
Low yield of methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate 1. Incomplete reaction. 2. Ineffective base. 3. Wet solvent or reagents.1. Increase the reaction time and monitor by TLC. 2. Ensure the potassium carbonate is finely powdered and anhydrous. Consider using a stronger base like sodium hydride in an anhydrous solvent like DMF, but be aware this can affect regioselectivity. 3. Use anhydrous acetone and ensure the 3,5-dimethylpyrazole and potassium carbonate are dry.
Formation of a mixture of N1 and N2 isomers in the alkylation step The alkylation of unsymmetrical pyrazoles often leads to a mixture of regioisomers. The ratio is influenced by steric and electronic factors, as well as reaction conditions.1. Solvent Choice: The polarity of the solvent can influence the N1/N2 ratio. Polar aprotic solvents like DMF or DMSO may favor the formation of a single isomer. 2. Base Selection: The choice of base is critical. For some pyrazoles, changing from potassium carbonate to sodium hydride can alter the regioselectivity. 3. Purification: A mixture of isomers can often be separated by careful column chromatography.[5]
Reaction stalls during alkylation 1. Deactivation of the alkylating agent. 2. Insufficiently strong base.1. Ensure the methyl chloroacetate is of good quality. Consider using the more reactive methyl bromoacetate. 2. If using potassium carbonate, ensure it is finely ground to maximize surface area. If the reaction still stalls, a stronger base like sodium hydride in an anhydrous aprotic solvent may be necessary.
Difficulty in purifying the final product 1. Close polarity of the N1 and N2 isomers. 2. Presence of unreacted starting material.1. Use a long chromatography column and a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane). 2. Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, it can often be separated by column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: Why is the Knorr synthesis preferred for preparing the 3,5-dimethylpyrazole precursor?

A1: The Knorr pyrazole synthesis is a robust and high-yielding method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6] For 3,5-dimethylpyrazole, the symmetrical nature of the acetylacetone starting material prevents the formation of regioisomers, simplifying the purification process and leading to a high-purity product.[1]

Q2: What is the mechanism of the N-alkylation of 3,5-dimethylpyrazole?

A2: The N-alkylation is a nucleophilic substitution reaction. The base (potassium carbonate) deprotonates the pyrazole ring at one of the nitrogen atoms, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the methyl haloacetate, displacing the halide and forming the N-C bond.

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole 3,5-Dimethylpyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Base Base (K₂CO₃) Pyrazolate2 Pyrazolate Anion BH BH⁺ Product Product Pyrazolate2->Product Haloacetate Methyl Haloacetate Halide Halide⁻

Caption: General mechanism of N-alkylation of pyrazole.

Q3: How can I confirm the structure of my final product and differentiate between the N1 and N2 isomers?

A3: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To differentiate between the N1 and N2 isomers (in this case, the product is named assuming N1 substitution, but the other isomer is possible), 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be very powerful. For instance, a NOESY experiment might show a correlation between the N-CH₂ protons of the acetate group and the methyl group at the 5-position of the pyrazole ring, confirming the N1 isomer.

Q4: Can I use other alkylating agents besides methyl chloroacetate?

A4: Yes, other alkylating agents can be used. Methyl bromoacetate is more reactive than methyl chloroacetate and may lead to shorter reaction times or higher yields, though it is also more expensive. Ethyl haloacetates can be used to synthesize the corresponding ethyl ester. The choice of alkylating agent can also influence the regioselectivity of the reaction.[7]

Q5: What are the safety precautions I should take during this synthesis?

A5: Hydrazine hydrate is toxic and corrosive, and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Methyl chloroacetate and methyl bromoacetate are lachrymators and toxic, and should also be handled in a fume hood. Acetone and diethyl ether are highly flammable, so ensure there are no ignition sources nearby. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

VI. References

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • ResearchGate. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • MDPI. (2023). Unravelling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Pyrazole Compounds Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the Technical Support Center. If you are working with pyrazole scaffolds, you are likely encountering a specific solubility paradox. Unsubstituted or NH-pyrazoles often behave as "Brick Dust" —they have high melting points (


C) and low solubility in both water and lipids due to strong intermolecular hydrogen bonding (lattice energy). Conversely, highly substituted pyrazoles can become "Grease Balls"  (high LogP, low 

), dissolving in DMSO but crashing out instantly in aqueous media.

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these issues.

Module 1: Diagnostic Triage

Before attempting a fix, you must categorize your solubility problem. Use the following logic flow to determine if your issue is Thermodynamic (Crystal Lattice limited) or Kinetic (Solvation limited).

Diagnostic Workflow

Pyrazole_Diagnostic Start Solubility Issue Detected Check_Tm Check Melting Point (Tm) Start->Check_Tm High_Tm High Tm (>200°C) (Brick Dust) Check_Tm->High_Tm Rigid Lattice Low_Tm Low Tm (<150°C) (Grease Ball) Check_Tm->Low_Tm Flexible Lattice Check_LogP Check LogP / LogD High_Tm->Check_LogP Strat_Crystal Strategy: Crystal Disruption (ASDs, N-alkylation) High_Tm->Strat_Crystal Lattice Energy Dominates Strat_Salt Strategy: Salt Formation (Target Basic N) High_Tm->Strat_Salt If Basic pKa exists Low_Tm->Check_LogP High_LogP High LogP (>3.5) Low_Tm->High_LogP Hydrophobic Low_LogP Low LogP (<1.0) Low_Tm->Low_LogP Polar but Insoluble? Strat_Lipid Strategy: Lipid Formulation (SEDDS, Micelles) High_LogP->Strat_Lipid Strat_Prodrug Strategy: Prodrug/Polar Groups Low_LogP->Strat_Prodrug Rare Case

Figure 1: Diagnostic Logic Tree for Pyrazole Solubility. Identifying whether the barrier is lattice energy (High Tm) or hydrophobicity (High LogP) dictates the remediation strategy.

Module 2: The "Brick Dust" Protocol (Crystal Engineering)

Symptom: Compound does not dissolve in water, methanol, or even DMSO at high concentrations. High melting point.[1] Root Cause: Pyrazoles are planar and capable of dual H-bond donor/acceptor motifs, forming tightly packed crystal lattices [1].

Protocol A: Disrupting the Lattice (Chemical Modification)

If you are in the Lead Optimization phase, structural modification is the most robust fix.

  • N-Methylation/Alkylation:

    • Why: The NH proton in the pyrazole ring is the primary donor for intermolecular H-bonds. Capping this with a methyl group removes the donor, significantly lowering

      
       and lattice energy.
      
    • Caution: This changes the biological binding mode. Ensure the NH is not critical for target engagement (e.g., hinge binding in kinases).

  • Ortho-Substitution:

    • Why: Introducing a substituent (F, Cl, Me) on a phenyl ring ortho to the pyrazole forces the molecule out of planarity (increasing the dihedral angle). This "twist" prevents efficient stacking in the solid state [4].

Protocol B: Amorphous Solid Dispersions (ASD)

If the chemical structure is fixed (Late Lead/Pre-clinical), you must prevent the crystal lattice from forming.

Step-by-Step ASD Screening:

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or Copovidone (PVP VA64). These polymers are effective at stabilizing the amorphous state of "brick dust" molecules [2].

  • Solvent Shift Method (Small Scale):

    • Dissolve Pyrazole (10 mg) in Acetone/Methanol (1 mL).

    • Dissolve Polymer (30 mg) in the same solvent (1:3 Drug:Polymer ratio).

    • Mix and rapidly remove solvent (Rotovap or Nitrogen stream) to form a film.

    • Validation: Analyze via DSC (Differential Scanning Calorimetry).[2] You should see a Glass Transition (

      
      ) and no melting endotherm.
      

Module 3: Salt Selection for Weak Bases

Symptom: Compound has reasonable LogP (1-3) but poor aqueous solubility. Root Cause: The pyrazole nitrogen (N2) is a weak base.[3] The


 of the conjugated acid is typically ~2.5, making salt formation difficult with weak acids [5].
The "Delta pKa" Rule

For a stable salt, the difference between the


 of the acid and the base must be:


Since Pyrazole


, you need a strong acid (

).
Recommended Counter-ions
Counter-ionAcid pKaSuitability for PyrazolesNotes
Mesylate -1.9High Excellent for weak bases; breaks lattice well.
Sulfate -3.0Medium Can form hydrates; risk of common ion effect in vivo.
Chloride -7.0Low Often forms hygroscopic salts; HCl can volatilize during drying.
Tosylate -2.8High Adds lipophilicity which can aid membrane permeability despite being a salt.

Critical Experiment: The "Golden Salt" Screen

  • Dissolve 50 mg of free base in THF or Acetone.

  • Add 1.05 equivalents of acid (Mesylic, Sulfuric, p-Toluenesulfonic).

  • Cool to 4°C. If no precipitate, add anti-solvent (MTBE or Heptane).

  • Filter and dry.

  • Resuspend in water. Crucial Check: Measure the pH of the saturated solution. If pH < 2, the salt may disproportionate back to the free base in the stomach (pH 1-2).

Module 4: Formulation Rescue (Cyclodextrins)

Symptom: You need an injectable or liquid formulation, but the compound precipitates upon dilution. Solution: Encapsulation using Sulfobutyl ether


-cyclodextrin (SB- 

-CD) or HP-

-CD.
Why Cyclodextrins Work for Pyrazoles

Pyrazoles fit well into the hydrophobic cavity of


-cyclodextrins. This hides the hydrophobic surface from water while the hydrophilic exterior of the CD maintains solubility [7].
Workflow: Complexation Protocol

CD_Workflow Step1 Weigh API & CD (1:10 w/w ratio) Step2 Add Water (Slurry) Step1->Step2 Step3 Adjust pH (pH 2-3) Step2->Step3 Step4 Stir 24h (Equilibrium) Step3->Step4 Step5 Lyophilize (Freeze Dry) Step4->Step5

Figure 2: Cyclodextrin Complexation Workflow. Acidic pH (Step 3) often assists initial solubilization of pyrazoles before complexation stabilizes the neutral form.

Pro-Tip: For stubborn pyrazoles, add 0.1% w/v HPMC or PVP to the cyclodextrin solution. This ternary system (Drug-CD-Polymer) can increase solubility by up to 50-fold compared to CD alone [7].

Frequently Asked Questions (FAQs)

Q1: My pyrazole "oils out" instead of crystallizing during salt formation. What do I do?

  • Diagnosis: This indicates the lattice energy of the salt is lower than the amorphous form, or you have trapped solvent.

  • Fix: Use a "riphening" cycle. Heat the oil in the solvent to 50°C, then cool slowly to room temperature while stirring. Repeat 3 times. Alternatively, switch to a less polar solvent (e.g., switch from Ethanol to Isopropanol/Ethyl Acetate).

Q2: Can I use DMSO stocks for biological assays if my compound is a "Brick Dust" pyrazole?

  • Warning: Yes, but be careful of "Crash-out." When you dilute a 10 mM DMSO stock into aqueous buffer (e.g., 1% DMSO final), a brick dust pyrazole may instantly micro-precipitate.

  • Validation: Measure the OD650 (turbidity) of your assay buffer immediately after adding the compound. If OD > 0.005, you have precipitation. Use the Cosolvent System (Module 4) instead.

Q3: Why is my kinetic solubility high (50 µM) but thermodynamic solubility low (<1 µM)?

  • Explanation: Kinetic solubility measures the amorphous/metastable form (precipitating from DMSO). Thermodynamic solubility measures the stable crystal lattice.

  • Implication: Your compound is likely forming a stable hydrate or polymorph over time. For drug development, the thermodynamic value is the "real" solubility.

References

  • Lonza. (2022).[4] Advanced Technologies to Improve Solubility and Spray Drying Throughput for Brick Dust Compounds. 5

  • Pharmaceutical Technology. (2020).[6] Improving Solubility with Amorphous Solid Dispersions. 7[4][6][8][9][10][11][12]

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. 6[2][4][6][8][9][10][11]

  • MDPI. (2025). Recent Advances in Synthesis and Properties of Pyrazoles. 13[2][4][6][8][9][10][11][12]

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 14[2][4][6][8][9][10][11][12][15]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. 16

  • Pharma Excipients. (2023). Anomalous Properties of Cyclodextrins and Their Complexes. 17[2][4][6][8][9][10][11][12]

Sources

Technical Support Center: Synthesis of Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential side products, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

I. Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be approached through several routes. The most common strategies involve the initial formation of the 3,5-dimethylpyrazole core, followed by functionalization at the C4 position.

Diagram: Synthetic Pathways to this compound

cluster_0 Route A: Vilsmeier-Haack Approach cluster_1 Route B: Direct Alkylation Approach A1 3,5-Dimethylpyrazole A3 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde A1->A3 Formylation A2 Vilsmeier-Haack Reagent (POCl3, DMF) A2->A3 A5 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid A3->A5 Oxidation A4 Oxidation (e.g., Jones, Pinnick) A4->A5 A7 This compound A5->A7 Esterification A6 Esterification (MeOH, H+) A6->A7 B1 3,5-Dimethylpyrazole B3 Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (N-alkylation side product) B1->B3 N1-Alkylation B4 This compound B1->B4 C4-Alkylation B2 Ethyl Bromoacetate, Base (e.g., K2CO3) B2->B3 B2->B4

Caption: Overview of synthetic routes to the target molecule.

The Knorr pyrazole synthesis is a foundational step, involving the condensation of a β-dicarbonyl compound (acetylacetone) with a hydrazine derivative.[1]

II. Troubleshooting Guide: Side Product Identification and Mitigation

This section addresses common side products encountered during the synthesis of this compound, their identification, and strategies to minimize their formation.

Side Product Formation Mechanism Identification Mitigation Strategies
N-Alkylated Isomer Direct alkylation of 3,5-dimethylpyrazole can occur on the nitrogen atom of the pyrazole ring, leading to the formation of ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.[2]1H NMR: Distinct chemical shifts for the acetate methylene and methyl protons compared to the C-alkylated product. Mass Spectrometry: Same mass as the desired product, requiring chromatographic separation.Optimize the base and solvent system. A less polar solvent and a bulkier base may favor C-alkylation. Careful control of reaction temperature is also crucial.
Unreacted 3,5-Dimethylpyrazole Incomplete reaction during the alkylation or formylation step.Thin Layer Chromatography (TLC) against a standard of the starting material. 1H NMR: Presence of characteristic signals for 3,5-dimethylpyrazole.Increase reaction time, temperature, or the equivalents of the alkylating/formylating agent. Ensure all reagents are pure and dry.
Pyrazole-4-carbaldehyde Incomplete oxidation of the formyl group to the carboxylic acid in the Vilsmeier-Haack route.1H NMR: Presence of a characteristic aldehyde proton signal (~9-10 ppm). IR Spectroscopy: Strong C=O stretch around 1680 cm-1.Use a stronger oxidizing agent or increase the reaction time for the oxidation step. Monitor the reaction progress by TLC.
Poly-alkylated Products Reaction of the product with the alkylating agent, leading to di- or tri-substituted pyrazoles.Mass Spectrometry: Higher molecular weight peaks corresponding to the addition of extra alkyl groups.Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Maintain a lower reaction temperature.
Hydrazone Intermediate Incomplete cyclization during the initial Knorr synthesis of 3,5-dimethylpyrazole.1H NMR: Presence of signals corresponding to the open-chain hydrazone structure.Ensure acidic or basic catalysis is sufficient to promote cyclization. Refluxing for an adequate duration is important.[3]

III. Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 3,5-dimethylpyrazole is low-yielding. What could be the issue?

A1: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems. Unsubstituted 3,5-dimethylpyrazole can be challenging to formylate directly at the C4 position.[4] The nitrogen atoms can be protonated or complex with the Vilsmeier reagent, deactivating the ring.

  • Troubleshooting:

    • Protecting Group: Consider protecting the pyrazole nitrogen with a suitable group (e.g., a benzyl or tosyl group) before formylation. This can increase the electron density of the ring and direct the substitution to the C4 position. The protecting group can be removed later in the synthetic sequence.

    • Reaction Conditions: Ensure your reagents (POCl3 and DMF) are fresh and anhydrous. The reaction is sensitive to moisture. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) may improve the yield, but monitor for side product formation.

Q2: I am observing multiple spots on my TLC after the direct alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate. How can I improve the selectivity?

A2: The observation of multiple spots likely indicates the formation of both N-alkylated and C-alkylated isomers, and potentially di-alkylated products.

  • Troubleshooting:

    • Base and Solvent: The choice of base and solvent significantly influences the N- versus C-alkylation ratio. A stronger, bulkier base in a less polar solvent tends to favor C-alkylation by deprotonating the C4 position. For instance, using potassium tert-butoxide in THF might offer better selectivity than potassium carbonate in acetone.[2]

    • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.

    • Purification: These isomers can often be separated by column chromatography.[2]

Q3: How can I confirm the regiochemistry of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this.

  • 1H NMR: The chemical shift of the pyrazole C4-H proton (in the starting material) will be absent in the product, and you will see new signals for the acetate methylene and methyl groups.

  • 13C NMR: The chemical shift of the C4 carbon will change significantly upon substitution.

  • 2D NMR (NOESY/HMBC): For unambiguous assignment, 2D NMR techniques can be employed. For example, in an HMBC spectrum, you can look for correlations between the protons of the acetate methylene group and the C4 and C5 carbons of the pyrazole ring.

IV. Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Knorr Synthesis)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid.[5]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Vilsmeier-Haack Formylation of N-protected 3,5-Dimethylpyrazole

(Assuming N-protection has been carried out)

  • In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C and slowly add phosphorus oxychloride (POCl3, 1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-protected 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. References

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • Wikipedia. (2023, May 29). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 22). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (2015, January). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (2006, November). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Esterification & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope of Support

This guide addresses the unique challenges of esterifying pyrazole scaffolds. Unlike simple aromatics, pyrazoles present a "hydra" of synthetic difficulties:

  • Zwitterionic Solubility: Pyrazole carboxylic acids often exist as high-melting, insoluble zwitterions, resisting standard Fischer esterification.

  • Regiochemical Ambiguity: When introducing ester-bearing alkyl groups (e.g., ethyl bromoacetate), the tautomeric nature of the pyrazole ring leads to N1 vs. N2 isomer mixtures.

  • Thermal Instability: Pyrazole-3(5)-carboxylic acids are prone to spontaneous decarboxylation under forcing conditions.

Module 1: The "Brick" Problem (Solubility & Reactivity)

Issue: “My pyrazole carboxylic acid won't dissolve in methanol/sulfuric acid, and the reaction yields are <10% after 48 hours.”

Diagnosis: Pyrazole carboxylic acids (especially 3- or 5-substituted) function as internal salts (zwitterions). The basic pyrazole nitrogen (pKa ~2.5) protonates the carboxylate, creating a lattice energy that standard acid catalysis cannot overcome. You need a "sledgehammer" approach that activates the carbonyl while breaking the lattice.

Recommended Protocol: The Acid Chloride Activation Instead of equilibrium-driven Fischer esterification, drive the reaction irreversibly via an acid chloride intermediate.

Step-by-Step Methodology:

  • Suspension: Suspend the pyrazole carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration). Note: It will likely not dissolve.

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    ) (3.0 equiv) dropwise.
    
    • Mechanistic Insight: The

      
       reacts with methanol to generate anhydrous HCl in situ and activates the carboxylic acid to the acyl chloride, which is immediately quenched by the solvent. The HCl breaks the zwitterion, solubilizing the pyrazole.
      
  • Reflux: Heat to reflux (65°C) for 3–6 hours. The solution should become clear.

  • Workup: Concentrate in vacuo. The product usually precipitates as the HCl salt. Neutralize with saturated

    
     only if the free base is required for the next step.
    

Visual Workflow (Graphviz):

ThionylChloride_Workflow Start Insoluble Pyrazole Zwitterion SOCl2 Add SOCl2 (in MeOH, 0°C) Start->SOCl2 Break Lattice Intermediate Acyl Chloride Transient Species SOCl2->Intermediate Activation Product Pyrazole Methyl Ester (HCl Salt) Intermediate->Product Methanolysis

Figure 1: Kinetic activation pathway overcoming zwitterionic lattice energy.

Module 2: The "Regioselectivity Trap" (N-Alkylation)

Issue: “I am trying to attach an acetate group (-CH2COOEt) to the pyrazole nitrogen, but I am getting a 60:40 mixture of isomers.”

Diagnosis: This is a classic tautomerism failure. In unsubstituted pyrazoles, the N1 and N2 positions are in rapid equilibrium. When you alkylate with an ester halide (e.g., ethyl bromoacetate), the electrophile attacks the most nucleophilic nitrogen, which is dictated by a tug-of-war between sterics and lone-pair availability .

The Rules of Engagement:

  • Steric Control: If there is a bulky group at C3/C5, alkylation tends to occur at the distal nitrogen (less hindered).

  • Thermodynamic Control: Under reversible conditions or high heat, the thermodynamically stable isomer (usually N1) prevails.

Troubleshooting Table: Reagent Selection

ConditionPrimary OutcomeWhy?
NaH / THF (0°C) Kinetic Control Irreversible deprotonation creates a hard nucleophile. Alkylation occurs at the least sterically hindered nitrogen.

/ DMF (Reflux)
Thermodynamic Control Allows equilibration.[1] Favors the most stable isomer (often N1-substituted).
Mitsunobu (DIAD/PPh3) Inversion/N2 Favoring Often favors the N2 isomer due to the specific mechanism of the betaine intermediate [1].

Visual Decision Tree (Graphviz):

Regioselectivity Start Pyrazole N-Alkylation (Ester Attachment) Check Is the Pyrazole Symmetric? Start->Check SymYes No Regio Issues Check->SymYes Yes SymNo Check Substituents Check->SymNo No Bulky Bulky Group at C3? SymNo->Bulky N1 Major Product: N1-Alkylated Bulky->N1 Use NaH (Kinetic) Favors N1 (Distal) N2 Major Product: N2-Alkylated Bulky->N2 Use Mitsunobu Can favor N2

Figure 2: Strategic selection of alkylation conditions based on substrate symmetry.

Module 3: Decarboxylation Defense

Issue: “My product disappears during the reaction, and I see a new spot on TLC that corresponds to the unsubstituted pyrazole.”

Diagnosis: Pyrazole-3-carboxylic acids are electronically similar to


-keto acids. Under high thermal stress or strong acidic conditions, they undergo thermal decarboxylation.[2] This is exacerbated if the ring is electron-rich (e.g., amino-substituted).

Corrective Actions:

  • Avoid H2SO4: Sulfuric acid acts as a dehydrating agent that lowers the activation energy for decarboxylation.

  • Use HATU Coupling: If you are making an ester from a complex alcohol, do not use acid catalysis. Use a coupling reagent protocol at Room Temperature.[3][4]

Protocol: HATU-Mediated Esterification (Mild Conditions) Best for sensitive substrates prone to decarboxylation.

  • Dissolve: Pyrazole-COOH (1.0 equiv) in dry DMF.

  • Base: Add DIPEA (3.0 equiv). The solution must be basic (pH > 8) to ensure the carboxylate anion is formed.

  • Activate: Add HATU (1.1 equiv). Stir for 15 mins.

    • Why HATU? It forms an OAt-active ester, which is more reactive and less prone to racemization (if chiral centers are present) than HOBt esters [2].

  • Couple: Add the Alcohol/Amine (1.2 equiv). Stir at RT for 2–4 hours.

  • Quench: Dilute with Ethyl Acetate and wash with 10% LiCl (to remove DMF) and saturated

    
    .
    
FAQ: Rapid Fire Troubleshooting

Q: Can I use EDC/NHS for pyrazole esterification? A: Yes, but pyrazole nitrogens can act as nucleophiles, potentially forming N-acyl urea byproducts. HATU is generally faster and cleaner because the OAt intermediate reacts more swiftly with the alcohol/amine than the pyrazole nitrogen can interfere.

Q: My pyrazole ester is water-soluble and I can't extract it. A: Pyrazoles are basic. If your workup is too acidic, the ester is protonated and stays in the aqueous layer. Adjust the aqueous layer to pH ~8-9 using saturated


 before extraction into DCM.

Q: I'm seeing "double" spots on NMR but one spot on LCMS. A: This is likely rotamerism , not impurities. If you have an amide or ester bond near the pyrazole nitrogen, the lone pair repulsion can slow rotation. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.

References
  • Beilstein J. Org. Chem. (2014). Regioselective N-alkylation of the 1H-indazole scaffold.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU vs HBTU.

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides.

  • ACS Med. Chem. Lett. (2025).[5] Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors.

Sources

Technical Support Center: Minimizing Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Knorr Pyrazole Synthesis, Regioselectivity Control, Genotoxic Impurity (PGI) Management Audience: Medicinal Chemists, Process Chemists, CMC Leads

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "twin demons" of pyrazole synthesis: regioisomeric mixtures (1,3- vs. 1,5-substitution) and trace hydrazine contamination .

While the Knorr condensation (1,3-dicarbonyl + hydrazine) is the industrial workhorse for pyrazole construction, it is deceptively simple. The formation of impurities is rarely random; it is a deterministic outcome of competing electronic and steric pathways. This guide moves beyond standard "recipe" following to explain the causality of impurity formation and provides self-validating protocols to eliminate them.

Module 1: Mastering Regioselectivity

The primary impurity in substituted pyrazole synthesis is the unwanted regioisomer.

Q1: Why does my Knorr reaction consistently yield a 60:40 mix of 1,3- and 1,5-isomers?

Diagnosis: You are likely relying solely on thermodynamic control in a protic solvent like ethanol. Technical Insight: The reaction proceeds via two competing pathways: initial attack at the most electrophilic carbonyl (electronic control) or the least hindered carbonyl (steric control). In standard solvents (EtOH, MeOH), these energy barriers are often too similar, leading to mixtures.

The Fix: Switch to Fluorinated Solvents. Recent process chemistry data indicates that using fluorinated alcohols—specifically 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) —can drastically improve regioselectivity (up to >95:5).

  • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively coordinate with the more basic carbonyl oxygen of the 1,3-diketone, enhancing the electrophilicity difference between the two carbonyls. This "amplifies" the electronic bias of the substrate.

Q2: How do I determine which isomer will form before I run the reaction?

Diagnosis: Lack of predictive analysis on substrate electronics. Troubleshooting Workflow: Use the Steric-Electronic Decision Tree below to predict the major isomer.

RegioselectivityTree Start Input: Unsymmetrical 1,3-Dicarbonyl Check1 Is one substituent significantly bulkier (e.g., t-Butyl)? Start->Check1 StericPath Steric Control Dominates Check1->StericPath Yes ElectronicPath Electronic Control Dominates Check1->ElectronicPath No Result1 Hydrazine attacks LESS hindered Carbonyl StericPath->Result1 AcidCheck Reaction pH? ElectronicPath->AcidCheck Result2 Hydrazine attacks MORE electrophilic Carbonyl AcidResult Acidic: Protonation activates carbonyl (Electronic Control) AcidCheck->AcidResult pH < 4 BasicResult Basic: Hydrazine is stronger nucleophile AcidCheck->BasicResult pH > 9 AcidResult->Result2 BasicResult->Result2

Caption: Figure 1. Decision logic for predicting regiochemical outcomes in Knorr synthesis based on substrate properties.

Module 2: Genotoxic Impurity (PGI) Management

Hydrazines are potent mutagens. Their control is critical for ICH M7 compliance.

Q3: My LC-MS shows residual hydrazine (50-100 ppm). Standard workup isn't removing it. What now?

Diagnosis: Hydrazines are often amphoteric and can "stick" to the product or form salts that survive extraction. The Fix: Chemical Scavenging. Do not rely on crystallization alone. Implement a Scavenging Protocol in situ before isolation.

Protocol: Aldehyde Scavenging

  • Quantify: Determine excess hydrazine equivalents.

  • Add Scavenger: Add 1.5–2.0 equivalents (relative to residual hydrazine) of a lipophilic aldehyde (e.g., benzaldehyde or 4-chlorobenzaldehyde ) to the reaction mixture.

  • Process: Stir for 1-2 hours. The hydrazine converts to a hydrazone.

  • Separation: The resulting hydrazone is significantly more lipophilic than the hydrazine and can be easily separated from the pyrazole via crystallization or chromatography, unlike the free hydrazine base.

Q4: The product has a persistent yellow/brown color despite high purity by NMR.

Diagnosis: Formation of azo-dimers or oxidation byproducts of the hydrazine (often trace azines). The Fix:

  • Prevention: Run the reaction under a strict Nitrogen/Argon atmosphere. Hydrazines oxidize rapidly in air to form colored diazenes.

  • Remediation: Dissolve the crude product in toluene. Add activated charcoal (5 wt%) or a silica thiol scavenger resin. Heat to 50°C for 30 minutes, filter hot, and recrystallize.

Module 3: Isolation & Purification

Q5: My 1,3- and 1,5-isomers co-elute on silica. How do I separate them without prep-HPLC?

Diagnosis: Isomers often have identical polarity (R_f values) on normal phase silica. The Fix: Exploit pKa Differences. 1,3- and 1,5-isomers often have different basicities due to the proximity of the N-lone pair to substituents.

  • Technique (Salt Break):

    • Dissolve the mixture in an organic solvent (EtOAc).

    • Extract with buffers of decreasing pH (e.g., pH 6, then pH 4, then pH 2).

    • The more basic isomer will protonate and move into the aqueous layer first.

    • Neutralize the aqueous layer to recover the enriched isomer.

Summary of Quantitative Data

ParameterStandard Conditions (EtOH/Reflux)Optimized Conditions (TFE or HFIP)Impact on Quality
Regioselectivity 60:40 to 80:2090:10 to >98:2 Reduces yield loss to wrong isomer.
Reaction Time 4–12 Hours1–3 Hours Reduces thermal degradation/oligomerization.
Hydrazine Residuals High (requires excess)Low (stoichiometric) TFE activates carbonyls, allowing 1.0 eq hydrazine.
Purification Chromatography requiredDirect Crystallization High regio-purity often enables precipitation.

Experimental Protocol: High-Fidelity Pyrazole Synthesis

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole with minimized 1,5-isomer.

  • Preparation: In a dry flask under Argon, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

    • Note: TFE is the critical control point for regioselectivity.

  • Addition: Cool to 0°C. Add methylhydrazine (1.05 eq) dropwise over 20 minutes.

    • Checkpoint: Maintain internal temperature <5°C to prevent kinetic mis-firing.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2 hours.

    • Monitor: Check HPLC.[1] If conversion <98%, add 5 mol% acetic acid catalyst.

  • Scavenging (Optional): If excess hydrazine is detected, add 2 mol% benzaldehyde and stir for 30 mins.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc. Wash with 1N HCl (removes unreacted hydrazine), then Brine.

  • Isolation: Dry over Na2SO4. Concentrate. Recrystallize from Hexane/EtOAc.

References

  • Regioselective Synthesis in Fluorinated Solvents

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
  • Mechanism of Knorr Synthesis

    • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

    • [Source: J. Org.[3] Chem]([Link])

  • Control of Genotoxic Impurities (Hydrazines)

    • European Medicines Agency. (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.
  • Separation of Pyrazole Isomers

    • Rusak, V. V., et al. (2001). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of Applied Chemistry.

Sources

dealing with regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regioisomer Control Status: Online | Ticket Priority: High | Agent: Senior Application Scientist

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. Our goal is to move beyond "trial and error" chemistry by providing mechanistic causality and self-validating protocols for controlling 1,3- vs. 1,5-regioisomers. Whether you are conducting a classical Knorr condensation or a late-stage N-functionalization, the following modules address the thermodynamic and kinetic drivers of your specific problem.

Module 1: The Knorr Condensation (Cyclization)

Ticket: "I am condensing a hydrazine with an unsymmetrical 1,3-diketone and getting a mixture of isomers. How do I predict and control the major product?"

Root Cause Analysis

The Knorr synthesis relies on the initial nucleophilic attack of the hydrazine on the diketone. Regioselectivity is dictated by the competition between the most nucleophilic nitrogen of the hydrazine and the most electrophilic carbonyl of the diketone.

  • Electronic Control: Hydrazines attack the most electron-deficient carbonyl first.

  • Steric Control: If electronics are similar, the hydrazine attacks the less hindered carbonyl.

  • Solvent Effect: Protic solvents often stabilize the intermediate that leads to the thermodynamically stable product, whereas aprotic solvents may trap the kinetic product.

Troubleshooting Guide
ScenarioDominant DriverPredicted Major IsomerRecommended Protocol Adjustment
Fluorinated Diketone (

)
Electronic 5-trifluoromethyl-1-substituted The

attacks the carbonyl adjacent to

(most electrophilic).
Standard: Ethanol, reflux. To Invert: Pre-treat hydrazine with an aldehyde to form a hydrazone (steric block), then cyclize.
Bulky Diketone (

)
Steric 3-tert-butyl-1-substituted Attack occurs at the distal carbonyl (away from tBu).Optimization: Use Lewis Acids (

) to activate the less hindered carbonyl further.
Aryl/Alkyl Diketone (

)
Mixed Mixture (often ~1:1) Protocol Switch: Do not use diketones. Use alkynones (Michael addition-cyclization) to force regioselectivity.
Visual Workflow: Knorr Decision Tree

Knorr_Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Hydrazine Check_R Analyze Substituents (R1 vs R2) Start->Check_R Is_CF3 Is one group strongly EWG (e.g., CF3)? Check_R->Is_CF3 Is_Bulky Is one group very bulky (e.g., t-Bu)? Is_CF3->Is_Bulky No Path_EWG Electronic Control: Attack at EWG-carbonyl Is_CF3->Path_EWG Yes Path_Steric Steric Control: Attack at distal carbonyl Is_Bulky->Path_Steric Yes Mixed Result: Mixture. Switch to Alkynone Route. Is_Bulky->Mixed No (Similar R groups) Result_5 Major Product: 5-EWG-pyrazole Path_EWG->Result_5 Result_3 Major Product: 3-Bulky-pyrazole Path_Steric->Result_3

Caption: Decision logic for predicting major regioisomers in Knorr condensation based on substituent electronics and sterics.

Module 2: Post-Synthetic N-Functionalization

Ticket: "I have an unsubstituted pyrazole (


) and need to add an aryl or alkyl group. Standard alkylation gives me the wrong isomer or a mixture."
Root Cause Analysis

Unsubstituted pyrazoles exist in tautomeric equilibrium (


).
  • 
     Alkylation (Basic conditions):  Generally favors the less sterically hindered  nitrogen (leading to the 1,3-disubstituted product) due to the "lone pair availability" paradox. The nitrogen adjacent to a bulky C3 group is often less nucleophilic due to steric shielding.
    
  • Chan-Lam Coupling: Copper-catalyzed oxidative coupling often mimics

    
     selectivity but is sensitive to directing groups (chelating effects).
    
Protocol: Regioselective Chan-Lam Coupling

Use this when standard alkylation fails or requires harsh conditions.

Reagents:

  • Substrate: Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or MeCN (Open to air/Oxygen balloon)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve pyrazole and aryl boronic acid in DCM.

  • Activation: Add

    
     and base. The solution should turn deep blue/green (active Cu(II) species).
    
  • Oxidation: Stir vigorously open to air (or under

    
     balloon for faster rates).
    
  • Monitoring: Check TLC. If the reaction stalls, add 4Å molecular sieves (water inhibits the catalytic cycle).

  • Differentiation:

    • 3-substituted pyrazoles typically yield the 1,3-isomer (N-arylation distal to the substituent).

    • Chelating groups (e.g., 3-pyridyl) can direct Cu to the adjacent nitrogen, flipping selectivity to the 1,5-isomer .

Module 3: Analytical Identification (The "Truth" Module)

Ticket: "I have isolated a pure product, but I don't know if it is the 1,3- or 1,5-isomer. 1H NMR splitting looks identical."

The Self-Validating Analytical Protocol

Do not rely on chemical shift heuristics alone (e.g., "H4 is more upfield in isomer A"). These are unreliable with complex substituents. You must use NOE (Nuclear Overhauser Effect) .

The "Gold Standard" NOESY Experiment:

  • Target: You are looking for a spatial interaction between the N-Substituent (Methyl or Aryl ortho-protons) and the C5-Substituent (or C5-Proton).

  • Logic:

    • 1,5-Isomer: The N-substituent and C5-substituent are neighbors. Strong NOE cross-peak.

    • 1,3-Isomer: The N-substituent is next to C5-H (if unsubstituted) or far from the C3-substituent. No NOE between N-R and C3-R.

Visual Workflow: NMR Identification

NMR_ID Sample Unknown Isomer Exp Run 1D NOESY / 2D NOESY Sample->Exp Signal Irradiate N-Substituent (e.g., N-Me) Exp->Signal Check Check for enhancement at C5-Substituent Signal->Check Yes Enhancement Observed: Isomer is 1,5-disubstituted Check->Yes Positive NOE No No Enhancement: Isomer is 1,3-disubstituted Check->No Negative NOE

Caption: Analytical workflow for distinguishing pyrazole regioisomers using NOESY spectroscopy.

FAQ: Common Anomalies

Q: Why did my reaction yield the 1,3,5-trisubstituted product when I only wanted disubstitution?

  • A: If using hydrazine hydrate (

    
    ) with excess electrophile, you may get double condensation. Ensure stoichiometry is strictly 1:1. If using alkyl-hydrazines, ensure the alkyl group is attached before condensation to lock regiochemistry, rather than alkylating a formed pyrazole.
    

Q: I am using a


-keto ester (e.g., ethyl acetoacetate). Which isomer forms? 
  • A: Reaction with hydrazines typically yields the 5-pyrazolone (or 5-hydroxy pyrazole) initially. The hydrazine nitrogen attacks the ketone (more electrophilic than ester). Upon dehydration, if an N-substituent is present, it will be at the 1-position, and the methyl group (from acetoacetate) will be at the 3-position. Result: 3-methyl-1-substituted-5-pyrazolone.

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, vol. 113, no.[1] 5, 2013, pp. 2958–3043.[1] Link

  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2] Organic Letters, vol. 8, no.[2] 13, 2006, pp. 2675–2678. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011. (Foundational work on Chan-Lam regioselectivity). Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

Sources

work-up procedures for methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Work-up Guide Subject: Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate Ticket ID: PYR-4-ACE-001 Role: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the synthesis and critical work-up procedures for This compound .[1][2] While the Knorr pyrazole synthesis is chemically robust, the isolation of the 4-substituted acetate derivative frequently presents physical processing challenges—specifically "oiling out" and hydrazine contamination.

This document moves beyond standard textbook recipes to provide a failure-analysis-based protocol designed to ensure high purity (>98%) and reproducible solid forms.

Module 1: The "Gold Standard" Protocol

Baseline methodology for comparative troubleshooting.

Reaction Basis: Condensation of 3-(methoxycarbonylmethyl)-2,4-pentanedione (also known as methyl


-acetyllevulinate or methyl 3,5-dioxohexanoate derivative) with hydrazine hydrate .[1][2]
ParameterSpecificationRationale
Solvent Ethanol (EtOH) or Methanol (MeOH)Solubilizes the diketone; allows product precipitation upon cooling/concentration.[1][2]
Stoichiometry 1.0 eq Diketone : 1.05–1.1 eq

Slight excess of hydrazine ensures complete conversion; too large an excess complicates work-up.[1][2]
Temperature 0°C (Addition)

Reflux (1–2 h)
Controls the initial exotherm; reflux drives dehydration to the aromatic pyrazole.
Concentration 0.5 M – 1.0 MHigh dilution prevents oligomerization; high concentration promotes oiling out.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 3-(methoxycarbonylmethyl)-2,4-pentanedione (1.0 eq) in EtOH (5–10 volumes).

  • Controlled Addition: Cool to 0–5°C. Add hydrazine hydrate (1.1 eq) dropwise over 20 minutes. Note: Reaction is exothermic.[2]

  • Cyclization: Allow to warm to RT, then reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2]

  • Work-up Decision Point: (See Diagram 1).

Module 2: Work-up & Isolation Decision Matrix

The critical phase where most experiments fail to yield crystalline solids.[1][2]

The physical state of the product at the end of the reaction dictates the isolation strategy.

WorkUpMatrix Start Reaction Complete (TLC Confirmation) StateCheck Check Physical State (Room Temp) Start->StateCheck Solid Precipitate Formed StateCheck->Solid Ideal Soln Clear Solution StateCheck->Soln Common Oil Oiling Out (Bi-phasic) StateCheck->Oil Problematic Filter Filtration (Buchner) Solid->Filter Conc Concentrate to ~20% Vol Soln->Conc Extract Redissolve in EtOAc Oil->Extract Wash1 Wash: Cold EtOH (1x) Filter->Wash1 Wash2 Wash: Water (2x) (Removes Hydrazine) Wash1->Wash2 Dry Vacuum Dry (40°C) Wash2->Dry Cool Chill to 0°C Conc->Cool Seed Seed Crystal / Scratch Cool->Seed Seed->Solid Success Seed->Oil Failure AqWash Wash: Brine/Water Extract->AqWash DryOrg Dry (Na2SO4) & Evaporate AqWash->DryOrg Trit Trituration (Et2O or Heptane) DryOrg->Trit Trit->Solid

Caption: Decision matrix for isolating this compound based on reaction mixture behavior.

Module 3: Troubleshooting Dashboard

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon concentrating the ethanol or adding water, the product separates as a sticky yellow/orange oil instead of a white solid. Root Cause:

  • Impurity Profile: Presence of unreacted diketone or oligomers lowers the melting point.

  • Solvent Trap: Ethanol/Water mixtures often trap the product in a supersaturated "oiled" state (Liquid-Liquid Phase Separation).[1]

Corrective Protocol (Trituration):

  • Evaporate the reaction solvent completely to obtain the crude oil.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2] The product is typically less soluble in ether than the impurities.

  • Sonicate for 5 minutes.

  • Add Heptane dropwise until turbidity persists.

  • Stir vigorously at 0°C. The oil should solidify into a filterable powder.

Issue 2: Hydrazine Contamination

Symptom: Product has a fishy/ammonia-like odor; NMR shows broad peaks or baseline noise; basic pH.[1][2] Risk: Residual hydrazine can cause degradation of the ester moiety over time or interfere with biological assays.

Corrective Protocol (Scavenging):

  • Do NOT use strong acid washes (HCl), as the pyrazole nitrogen will protonate (

    
    ) and the ester may hydrolyze.
    
  • The "Brine/Buffer" Wash: Dissolve crude in Ethyl Acetate. Wash 3x with saturated

    
     solution  (mildly acidic, pH ~5-6). This effectively protonates and removes residual hydrazine without hydrolyzing the ester.
    
Issue 3: Low Yield (<50%)

Symptom: Clean TLC, but low mass recovery. Root Cause:

  • Water Solubility: The pyrazole moiety increases water solubility.[1] If you poured the reaction into a large volume of water, you likely lost product to the filtrate.

  • Volatility: Methyl esters can be slightly volatile under high vacuum if heated excessively.[1]

Corrective Protocol:

  • Avoid "drowning" the reaction in water.

  • Use continuous extraction (liquid-liquid) with DCM if the product does not precipitate.[1]

  • Salt out the aqueous layer with NaCl before extraction.

Module 4: Frequently Asked Questions (Technical)

Q: Can I use Acetylhydrazine instead of Hydrazine Hydrate? A: No. Using acetylhydrazine would yield the N-acetyl pyrazole.[1][2] For the


-pyrazole (free NH), hydrazine hydrate or hydrazine acetate is required.[1] If you need to protect the nitrogen, do so after ring formation.

Q: The NMR shows the -NH proton is missing. Is my product wrong? A: Likely not. The


-pyrazole proton is broad and exchangeable.[1] In 

, it may appear very broad around 10–13 ppm or be invisible due to exchange with trace water. Run the NMR in DMSO-

to visualize the NH proton clearly (usually sharp singlet ~12 ppm).

Q: Why do I see two sets of peaks in the NMR? A: This compound (3,5-dimethyl) is symmetric, so tautomerism (


 on N1 vs N2) yields identical structures. If you see split peaks, check for:
  • Rotamers: Unlikely for this small molecule.[1]

  • Regioisomers: Did you use an unsymmetrical diketone precursor? (e.g., if the methyl groups were different alkyl chains).

  • Ethyl Ester: Did you use Ethanol as solvent and accidentally transesterify the methyl ester to an ethyl ester? (Check the alkoxy region: Methyl = singlet ~3.6 ppm; Ethyl = quartet ~4.1 ppm + triplet).[1]

References & Validation

  • Knorr Pyrazole Synthesis Mechanism & Conditions:

    • Source: Organic Chemistry Portal.[1] "Pyrazole Synthesis."

    • URL:[Link][1]

    • Relevance: Validates the 1,3-dicarbonyl + hydrazine condensation mechanism.[1][2]

  • Oiling Out Phenomena in Crystallization:

    • Source: Pharmalego.[1] "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds."

    • Relevance: Supports the troubleshooting steps regarding supersaturation and solvent selection.

  • Synthesis of Pyrazole Carboxylates (Analogous Protocols):

    • Source: MDPI, Molecules.[2] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."

    • URL:[Link][1]

    • Relevance: Provides experimental precedent for pyrazole ester isolation and NMR characterization in DMSO-

      
      .
      
  • Compound Data (this compound):

    • Source: PubChem CID 90235879.[1]

    • URL:[Link][1]

    • Relevance: Verification of chemical structure and identifiers.[1][3][4]

Sources

avoiding decomposition of pyrazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Decomposition & Instability in Pyrazole Synthetic Pathways
Executive Summary

While pyrazoles are generally considered robust aromatic heterocycles, they exhibit specific "Achilles' heels" during synthesis that often present as decomposition. In drug discovery, what researchers label as "decomposition" is frequently one of three distinct failure modes:

  • Protodeboronation: Rapid loss of the boron moiety during cross-coupling (simulating catalyst failure).

  • Regiochemical Instability: Formation of kinetically favored but thermodynamically unstable isomers that degrade or rearrange.

  • Oxidative Ring Opening: Susceptibility of electron-rich pyrazoles to ring cleavage under strong oxidative conditions.

This guide provides the mechanistic insights and protocols to arrest these pathways.

Module 1: The "Disappearing Starting Material" (Protodeboronation)

User Issue: "I am attempting a Suzuki coupling with a pyrazole boronic acid. The starting material disappears, but no product forms. LCMS shows only the de-borylated pyrazole (H-pyrazole)."

Technical Diagnosis: You are experiencing Protodeboronation .[1][2][3] Unlike phenyl boronic acids, heteroaryl boronic acids (especially 2-pyridyl and 5-pyrazolyl types) are highly prone to hydrolytic C-B bond cleavage.

The Mechanism: This is not random degradation; it is a base-catalyzed pathway. In basic media (standard Suzuki conditions), the boronate forms a zwitterionic intermediate where the nitrogen lone pair facilitates the protonation of the carbon bearing the boron, leading to rapid C-B bond cleavage.

Troubleshooting Protocol:

VariableRecommendationCausality
Boron Source Switch to MIDA Boronates or Pinacol Esters Free boronic acids (

) are most labile. MIDA boronates slowly release the active species, keeping the concentration of the unstable intermediate low [1].
Base Use Anhydrous Bases (e.g.,

,

)
Water is the proton source for deboronation. Anhydrous conditions prevent the hydrolysis step.
Catalyst High-Activity Pre-catalysts (e.g., XPhos Pd G3) Fast oxidative addition is required to outcompete the rate of deboronation.
Temperature Lower Temperature (

)
Protodeboronation rates increase exponentially with temperature.

Visualizing the Failure Mode (DOT Diagram):

Protodeboronation Start Pyrazole Boronic Acid Inter Boronate Anion (Zwitterionic Transition) Start->Inter Coordination Base Base (OH-) Base->Inter Fail Decomposed Product (H-Pyrazole + B(OH)3) Inter->Fail Fast Protonolysis (If Pd is slow) Success Cross-Coupled Product Inter->Success Transmetallation Water H2O Source Water->Fail Pd Pd Catalyst (Rate Limiting Step) Pd->Success

Figure 1: The Kinetic Race. To avoid decomposition, the Transmetallation rate (Green) must exceed the Protonolysis rate (Red).

Module 2: Regioselectivity & Isomer Stability

User Issue: "My Knorr synthesis yields a mixture. One isomer degrades during purification, or I observe 'scrambling' of the substituents over time."

Technical Diagnosis: The condensation of unsymmetrical 1,3-diketones with hydrazines produces two regioisomers. The "kinetic" isomer (often formed by attack at the most electrophilic carbonyl) may be sterically crowded and prone to Sigmatropic Rearrangements (acyl migration) or hydrolysis, appearing as decomposition.

The Solution: Fluorinated Solvents Recent data confirms that using fluorinated alcohols (TFE or HFIP) as solvents can invert or significantly enhance regioselectivity compared to ethanol [2].

Regiocontrol Table:

ConditionFavored Attack SiteOutcome
Standard (EtOH/Reflux) Sterically accessible carbonylMixed isomers (often 1:1 to 3:1).
Fluorinated (TFE/HFIP) Harder/More electrophilic carbonylHigh regioselectivity (often >10:1) due to H-bonding activation of specific carbonyls [2].
Lewis Acid (

)
Chelation controlCan direct attack to the carbonyl adjacent to the chelating group.
Module 3: Protecting Group Stability Matrix

User Issue: "I am losing my N-protecting group during workup, leading to N-H tautomerization and solubility issues."

Technical Diagnosis: Pyrazoles are weak acids (


). If the protecting group (PG) is too electron-withdrawing (e.g., Tosyl), the N-PG bond becomes labile to nucleophilic attack (hydrolysis). If it is too electron-donating, it may not survive oxidative conditions.

Stability & Selection Guide:

Protecting GroupStability ProfileRemoval ConditionBest For...
THP (Tetrahydropyranyl) Base: High Acid: Low

or

General synthesis; "Green" chemistry [3].
SEM (Trimethylsilylethoxymethyl) Base: High Acid: Moderate

or

Lithiation steps; SEM directs lithiation to C5.
Boc (tert-Butyloxycarbonyl) Base: Low Acid: Low

or

(Mild) [4]
Short sequences; reducing electron density on the ring.
Benzyl (Bn) Base: High Acid: High

or

Permanent protection until final step.
Validated Protocols
Protocol A: Decomposition-Free Suzuki Coupling of Pyrazole Boronates

Designed to prevent protodeboronation.

  • Reagents:

    • Substrate: 1-Boc-pyrazole-5-boronic acid pinacol ester (1.0 equiv).

    • Coupling Partner: Aryl bromide (1.0 equiv).

    • Catalyst:

      
       (5 mol%) or XPhos Pd G3 (2 mol%).
      
    • Base:

      
       (3.0 equiv, finely ground & anhydrous ).
      
    • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge an oven-dried vial with boronate, aryl bromide, base, and catalyst.

    • Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling/degradation).

    • Add anhydrous Dioxane via syringe.

    • Heat to 60°C (Do not exceed 80°C unless necessary).

    • Monitor by LCMS at 1 hour.

  • Why this works: The anhydrous phosphate base is insoluble in dioxane, creating a "slow-release" basic environment that minimizes the concentration of the destructive zwitterion intermediate [5].

Protocol B: Regioselective Knorr Synthesis in HFIP

Designed to avoid isomer mixtures and subsequent purification losses.

  • Reagents:

    • Unsymmetrical 1,3-diketone (1.0 equiv).

    • Hydrazine hydrochloride (1.1 equiv).

    • Solvent: Hexafluoroisopropanol (HFIP) (0.5 M concentration).

  • Procedure:

    • Dissolve diketone in HFIP at Room Temperature.

    • Add hydrazine salt.[4]

    • Stir at RT for 2–4 hours (HFIP activates the carbonyl, often negating the need for reflux).

    • Workup: Evaporate HFIP (recoverable). The residue is often analytically pure.

  • Why this works: HFIP acts as a hydrogen-bond donor, activating the carbonyls differentially and stabilizing the transition state for the desired isomer [2].

FAQ: Troubleshooting Specific Failures

Q: My pyrazole ring opened up during an oxidation step. I thought aromatics were stable? A: Pyrazoles are "electron-rich" (excessive


-electrons). Strong oxidants like 

or ozone can cleave the C3-C4 bond.
  • Fix: If you must oxidize a side chain, use milder reagents like

    
     or IBX. Alternatively, introduce the oxidized functionality before forming the pyrazole ring.
    

Q: I can't remove the SEM group with TBAF; it's just returning starting material. A: SEM removal on electron-poor pyrazoles can be sluggish.

  • Fix: Switch to acid-mediated removal:

    
     (trifluoroacetic acid) or 
    
    
    
    in EtOH. Alternatively, use
    
    
    with a sequestering agent like ethylenediamine to drive the equilibrium.
References
  • Protodeboronation Mechanism: J. Am. Chem. Soc.[1][2] 2016, 138, 29, 9145–9157. Link

  • Regioselectivity in Fluorinated Solvents: J. Org. Chem. 2011, 76, 15, 6262–6270. Link

  • THP Protection/Green Synthesis: RSC Adv., 2015, 5, 23865-23873. Link

  • Selective Boc Deprotection: Arkivoc 2020, part viii, 115-124.[5] Link

  • Anhydrous Base Strategy: Chem. Sci., 2012, 3, 57-61. Link

Sources

analytical methods for detecting impurities in pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Analytical Methodologies for Pyrazole Impurity Profiling

Welcome to the Pyrazole Knowledge Base

Executive Summary: Pyrazoles are a cornerstone scaffold in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet they present unique analytical challenges. Their amphoteric nature, rapid tautomerism, and the formation of regioisomers during synthesis (N1- vs. N2-alkylation) often lead to method failure in standard generic gradients. Furthermore, the use of hydrazine precursors introduces genotoxic risks that require highly sensitive detection strategies.

This guide addresses the three most common "tickets" submitted by process chemists and analytical scientists: Regioisomer Resolution , Trace Hydrazine Detection , and Tautomeric Peak Splitting .

Ticket #001: Regioisomer Co-elution (N1 vs. N2)

User Issue: "I cannot separate the N1-alkylated product from the N2-alkylated impurity using my standard C18 method. They co-elute or show a 'shoulder'."

Root Cause Analysis

N-alkylation of asymmetric pyrazoles typically yields a mixture of 1,3- and 1,5-substituted isomers. These regioisomers often have identical molecular weights (isobaric) and very similar LogP values, making separation on standard C18 columns difficult solely based on hydrophobicity.

The Solution: Pi-Pi Interaction & pH Control

To separate these isomers, you must exploit their electronic differences rather than just hydrophobicity.

  • Stationary Phase Selection: Switch from C18 to a Phenyl-Hexyl or Biphenyl phase. The pi-electrons in the pyrazole ring interact differently with the phenyl ring of the stationary phase depending on the steric accessibility of the nitrogen lone pair, which differs between regioisomers.

  • pH Modulation: Pyrazoles are weak bases (pKa ~2.5). Running the method at neutral pH (6.5–7.5) keeps the pyrazole neutral, maximizing hydrophobic and pi-pi interactions. At low pH (0.1% TFA), the protonated pyrazolium species may repel the stationary phase, reducing retention and selectivity.

Recommended Protocol (UHPLC/HPLC)
  • Column: Biphenyl or Phenyl-Hexyl (1.7 µm or 2.7 µm fused-core).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (MeOH can be used to alter selectivity).

  • Gradient: Shallow gradient (e.g., 5% B to 40% B over 15 minutes).

Visualization: Method Development Logic

This decision tree guides you through the optimization process when standard methods fail.

method_dev Start Start: Co-eluting Regioisomers Check_pH Is Mobile Phase pH < 3? Start->Check_pH Change_pH Action: Increase pH to 6.0-7.5 (Suppress Ionization) Check_pH->Change_pH Yes Check_Col Is Column C18? Check_pH->Check_Col No Change_pH->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl or Biphenyl Phase Check_Col->Switch_Col Yes Optimize_Grad Action: Flatten Gradient Slope (e.g., 1% B/min) Check_Col->Optimize_Grad No (Already Phenyl) Success Resolution > 1.5 Achieved Switch_Col->Success Optimize_Grad->Success

Figure 1: Decision tree for resolving pyrazole regioisomers, prioritizing pH adjustment and stationary phase chemistry.

Ticket #002: The "Invisible" Impurity (Hydrazine Detection)

User Issue: "We use hydrazine hydrate in the synthesis. It has no UV chromophore, but ICH M7 requires us to control it to ppm levels. How do we detect it?"

Root Cause Analysis

Hydrazine (


) is a Class 2 solvent/reagent and a known mutagen (cohort of concern). Regulatory limits (ICH M7) often require quantification at low ppm levels (e.g., 1–10 ppm relative to API). Hydrazine lacks a conjugated system, rendering it invisible to standard UV detection (210–400 nm).
The Solution: Pre-column Derivatization

Since direct UV detection is impossible and direct LC-MS is difficult due to hydrazine's low molecular weight (32 Da) and high polarity, derivatization is the industry standard.

  • Reagent: Benzaldehyde or Salicylaldehyde.

  • Mechanism: Condensation reaction to form a hydrazone (e.g., benzalazine), which has high UV absorbance at ~300–400 nm.

Standard Operating Procedure (Derivatization)
  • Sample Prep: Dissolve API in diluent (e.g., ACN/Water).

  • Derivatization: Add excess Benzaldehyde solution.

  • Incubation: Heat at 50°C for 30 mins or allow to stand at RT for 2 hours.

  • Analysis: Inject onto C18 column.[1][2][3] The hydrazine-derivative will elute as a distinct, UV-active peak.

Data Comparison: Detection Methods

ParameterDirect LC-MS/MSHPLC w/ DerivatizationGC-Headspace
Target Analyte Free HydrazineBenzalazine (Derivative)Free Hydrazine
LOD (Limit of Detection) 0.1 - 1.0 ppm0.5 - 2.0 ppm5 - 10 ppm
Complexity High (Matrix effects)Medium (Reaction time)Medium (Solubility issues)
Equipment Cost

$ (Triple Quad)
$ (Standard HPLC-UV)

(GC-FID/MS)
Suitability Trace quant (ppb)Routine QC (ppm)Volatile matrices
Visualization: Derivatization Pathway

hydrazine_deriv Hydrazine Hydrazine (No UV Response) Process Reaction (Acid Cat/Heat) Hydrazine->Process Reagent Benzaldehyde (Excess) Reagent->Process Product Benzalazine (Strong UV @ 300nm) Process->Product Condensation

Figure 2: Chemical derivatization workflow transforming "invisible" hydrazine into a UV-active hydrazone for HPLC detection.

Ticket #003: Peak Splitting (Tautomerism)

User Issue: "My pure pyrazole standard appears as a split peak or a broad blob on the chromatogram. Is my column failing?"

Root Cause Analysis

Unsubstituted pyrazoles (


-H) exist in dynamic equilibrium between two tautomers. If the rate of tautomer interconversion is similar to the timescale of the chromatographic separation, the peak will broaden or split (a phenomenon known as "dynamic peak splitting"). This is not  a column failure.
Troubleshooting Protocol
  • Temperature: Increase column temperature (e.g., to 40°C or 50°C). Higher thermal energy increases the rate of tautomer exchange, pushing it faster than the separation timescale, resulting in a single, sharp average peak.

  • Solvent: Avoid protic solvents if possible, or ensure consistent buffering.

  • Verification: Run the sample at two different flow rates. If the peak shape changes drastically (splitting ratio changes), it confirms dynamic tautomerism rather than physical separation of impurities.

References & Authority
  • ICH Guidelines: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2).[4][5][6] (2023).[4] [4]

  • Regioisomer Separation: Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.

  • Hydrazine Analysis: Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (2011).[7] Journal of Pharmaceutical and Biomedical Analysis.

  • Derivatization Chemistry: Determination of hydrazine in pharmaceuticals by derivatization HPLC. (Patent CN107064368A).

  • Peak Splitting: Peak Splitting in HPLC: Causes and Solutions. Separation Science.[2]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous pharmacologically active agents, demanding rigorous characterization to ensure purity, confirm identity, and understand structure-activity relationships. This guide provides a comprehensive analysis of the spectroscopic data for methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate, a key building block in the synthesis of various bioactive molecules. By comparing its spectral features with those of closely related analogues, we aim to equip researchers with the necessary insights for confident compound identification and interpretation of experimental data.

The Significance of Spectroscopic Verification in Pyrazole Chemistry

The substitution pattern on the pyrazole ring dramatically influences its electronic environment and, consequently, its biological activity. Therefore, precise characterization is not merely a procedural step but a cornerstone of reliable and reproducible research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. In the case of this compound, these methods allow for the definitive placement of the methyl acetate moiety at the C4 position, distinguishing it from other potential isomers.

Proposed Synthesis and Spectroscopic Data Acquisition

To contextualize the spectroscopic data, we first consider a viable synthetic route for this compound. A common and effective method for the synthesis of 3,5-dimethylpyrazoles involves the condensation of a β-dicarbonyl compound with hydrazine.[1][2] For our target molecule, a plausible precursor would be a 2-substituted acetylacetone derivative.

Below is a workflow diagram for the synthesis and subsequent spectroscopic analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Acetylacetone C 3,5-dimethylpyrazole A->C Condensation B Hydrazine Hydrate B->C E This compound C->E Functionalization at C4 D Methyl Acetoacetate D->E F 1H NMR E->F G 13C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I G A 1H NMR Spectrum B Signal around 5.8 ppm? A->B C Yes B->C D No B->D E Unsubstituted at C4 C->E F Substituted at C4 D->F G Singlet for -CH2- present? F->G H Yes G->H I This compound H->I

Figure 2: Decision tree for the structural elucidation of this compound using ¹H NMR spectroscopy.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

General Synthesis of 3,5-dimethylpyrazole
  • In a round-bottom flask, dissolve acetylacetone in a suitable solvent such as ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher for better resolution).

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, and by comparing these with known data from analogous compounds, researchers can confidently identify this important synthetic intermediate. The detailed analysis provided in this guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating efficient and accurate characterization of novel pyrazole-based compounds.

References

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • KTU ePubl. (2019). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • MDPI. (2019). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. [Link]

  • ResearchGate. (2019). (PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • ResearchGate. (2017). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrazole nucleus has been a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, with prominent examples including the anti-inflammatory drug Celecoxib and the blockbuster erectile dysfunction treatment, Sildenafil (Viagra®).[1][2] The continued interest in pyrazole-containing compounds necessitates a deep understanding of the synthetic methodologies available for their construction.

This guide provides a comparative analysis of the most common and cutting-edge methods for pyrazole synthesis. We will delve into the mechanistic intricacies of each approach, offering field-proven insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Classic Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[4][5][6]

Mechanism and Rationale

The reaction proceeds through a series of nucleophilic attacks and dehydration steps. Under acidic catalysis, one of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the hydrazine.[5][6] This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of which nitrogen atom of a substituted hydrazine attacks which carbonyl group can lead to the formation of regioisomers, a key consideration in this synthesis.[3]

Diagram 1: Generalized Mechanism of the Knorr Pyrazole Synthesis

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_1 Hemiaminal Intermediate 1,3-Dicarbonyl->Intermediate_1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate_1 Intermediate_2 Imine/Enamine Intermediate Intermediate_1->Intermediate_2 -H2O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Condensation Pyrazole Pyrazole Intermediate_3->Pyrazole -H2O

Caption: Knorr pyrazole synthesis workflow.

Advantages and Limitations

The primary advantages of the Knorr synthesis are its operational simplicity, the ready availability of starting materials, and generally good yields.[3] However, the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be a significant drawback, often requiring tedious separation of the final products.[3]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a nano-ZnO catalyzed green synthesis approach, which offers high yields and short reaction times.[3][7]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).

  • Solvent: Add 10 mL of ethanol as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Upon completion (monitored by TLC), filter the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole.

This method has been reported to achieve yields of up to 95%.[3][7]

Building from Alkenes: Reactions of α,β-Unsaturated Carbonyl Compounds

An alternative and versatile approach to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3]

Mechanism and Rationale

The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to form the 2-pyrazoline ring.[1][2] The choice of oxidizing agent for the subsequent aromatization step is critical and can range from mild oxidants like air to more reactive ones like iodine or copper salts.[3] The use of a tosylhydrazine can lead directly to the pyrazole through elimination of the tosyl group, avoiding a separate oxidation step.[1][2]

Diagram 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones

Unsaturated_Ketone_Synthesis Unsaturated_Ketone α,β-Unsaturated Ketone Pyrazoline_Intermediate Pyrazoline Intermediate Unsaturated_Ketone->Pyrazoline_Intermediate Michael Addition & Intramolecular Condensation Hydrazine Hydrazine Hydrazine->Pyrazoline_Intermediate Pyrazole Pyrazole Pyrazoline_Intermediate->Pyrazole Oxidation

Caption: Pyrazole synthesis from α,β-unsaturated ketones.

Advantages and Limitations

This method offers a high degree of flexibility in the substitution pattern of the final pyrazole, as a wide variety of α,β-unsaturated carbonyl compounds can be readily prepared. However, the need for an additional oxidation step can add to the complexity of the procedure and may not be compatible with all functional groups. The regioselectivity of the initial Michael addition can also be a concern with certain substrates.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[8][9] Several MCRs have been developed for the synthesis of pyrazoles, offering significant advantages in terms of efficiency and atom economy.[8][9]

Mechanism and Rationale

MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone, which then reacts with a hydrazine to form the pyrazole ring.[2][8] For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed through an initial aldol condensation to form an α,β-unsaturated ketone, which then undergoes the reaction pathway described in the previous section.[8] Microwave irradiation is often employed to accelerate these reactions.[8]

Diagram 3: A Three-Component Pyrazole Synthesis

MCR_Synthesis cluster_reactants Reactants Aldehyde Aldehyde In_Situ_Intermediate In Situ Generated α,β-Unsaturated Ketone Aldehyde->In_Situ_Intermediate Ketone Ketone Ketone->In_Situ_Intermediate Hydrazine Hydrazine Pyrazole Pyrazole Hydrazine->Pyrazole In_Situ_Intermediate->Pyrazole

Caption: Multicomponent reaction for pyrazole synthesis.

Advantages and Limitations

The primary advantages of MCRs are their high efficiency, atom economy, and operational simplicity.[8] They allow for the rapid generation of diverse libraries of pyrazoles for screening purposes. However, the optimization of reaction conditions for a specific set of three or more components can be challenging.

The Elegance of Cycloadditions: 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and highly regioselective method for the synthesis of five-membered heterocycles, including pyrazoles.[8] In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[10]

Mechanism and Rationale

Diazo compounds, which can be generated in situ from sources like N-tosylhydrazones, react with alkynes in a concerted or stepwise fashion to form the pyrazole ring directly.[11] The regioselectivity of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. This method provides a high degree of control over the substitution pattern of the final product.

Advantages and Limitations

The main advantage of this method is the excellent control over regioselectivity.[11] It also tolerates a wide range of functional groups. However, the use of potentially explosive diazo compounds can be a safety concern, although in situ generation methods have mitigated this risk to some extent.[12]

Comparative Analysis of Pyrazole Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Knorr Synthesis Cyclocondensation of 1,3-dicarbonyls and hydrazines.[3]Simple, readily available starting materials.[3]Potential for regioisomer formation.[3]Good to excellent (60-95%).[3][7]
From α,β-Unsaturated Carbonyls Reaction of α,β-unsaturated carbonyls with hydrazines, followed by oxidation.[3]High flexibility in substitution patterns.Requires a separate oxidation step.Good (60-85%).[3]
Multicomponent Reactions (MCRs) One-pot synthesis from three or more components.[8]High efficiency, atom economy, diversity-oriented.[8]Optimization can be challenging.Moderate to excellent (50-95%).[8]
1,3-Dipolar Cycloaddition [3+2] cycloaddition of diazo compounds and alkynes.[10]Excellent regioselectivity, broad functional group tolerance.[11]Potential safety concerns with diazo compounds.[12]Good to excellent (70-95%).[11]

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods.[13][14] In the context of pyrazole synthesis, this has manifested in several ways:

  • Use of Green Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives.[14][15]

  • Catalysis: Employing reusable catalysts, such as nano-ZnO, to improve efficiency and reduce waste.[3][7]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption.[15][16][17]

These green approaches not only reduce the environmental impact of pyrazole synthesis but can also lead to improved yields and shorter reaction times.[7][15]

Conclusion

The synthesis of pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. The choice of which synthetic route to employ will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For simple, polysubstituted pyrazoles where regioselectivity is not a major concern, the Knorr synthesis remains a workhorse. For more complex targets requiring precise control over the substitution pattern, 1,3-dipolar cycloadditions and modern multicomponent reactions offer powerful solutions. As the demand for novel pyrazole-containing compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.

References

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 24, 2025, from [Link]

  • Fouad, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 136. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved February 24, 2025, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name Reaction. Retrieved February 24, 2025, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 24, 2025, from [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(14), 2358-2385. [Link]

  • El-Sayed, M. A. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 24, 2025, from [Link]

  • Method of preparation of the pyrazoles. (n.d.). Google Patents.
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2025, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 24, 2025, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2025, from [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28859–28871. [Link]

  • Kumar, A., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-141. [Link]

  • Karakaya, A. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Synfacts, 19(07), 0723. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2025). ResearchGate. [Link]

  • Padwa, A., et al. (2006). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 71(14), 5417–5425. [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs targeting three distinct and therapeutically significant protein classes: Epidermal Growth Factor Receptor (EGFR) in oncology, Cyclooxygenase-2 (COX-2) in inflammation, and p38 Mitogen-Activated Protein Kinase (MAPK) in inflammatory and autoimmune diseases.

Drawing from extensive experimental data, this document will dissect the nuanced molecular interactions that govern the potency and selectivity of these pyrazole-based compounds. We will explore the causality behind experimental design and provide detailed, field-tested protocols for key biological assays, offering researchers a practical and authoritative resource for their own drug development endeavors.

Section 1: Pyrazole Analogs as EGFR Inhibitors in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[2] Pyrazole-containing compounds have emerged as a promising class of EGFR tyrosine kinase inhibitors (TKIs).

Comparative SAR Analysis of Pyrazole-Based EGFR Inhibitors

The potency of pyrazole analogs as EGFR inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole core and its appended phenyl rings. Analysis of publicly available data reveals key SAR trends.

A critical interaction for many EGFR inhibitors is the formation of a hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase domain. The pyrazole scaffold is well-suited to present a hydrogen bond acceptor at the appropriate vector. Furthermore, substitutions on the phenyl rings can be tailored to occupy the hydrophobic pocket and the solvent-exposed region, thereby enhancing binding affinity and selectivity.

For instance, in a series of pyrazolo[1,5-c]quinazolines, polar substitutions such as -CO2Me, -CN, and -NH2 on the pyrazole ring were found to be critical for binding to EGFR.[3] In another study of pyrazole-thiadiazole hybrids, specific substitutions led to potent inhibition of the A549 lung cancer cell line.[4]

Below is a comparative table summarizing the in vitro EGFR inhibitory activity and antiproliferative activity of selected pyrazole analogs.

Table 1: In Vitro Activity of Pyrazole Analogs as EGFR Inhibitors

Compound IDModificationsEGFR IC₅₀ (µM)A549 Cell Line IC₅₀ (µM)Reference
Erlotinib (Reference) Quinazoline coreVaries by studyVaries by study[5]
Compound 6g Pyrazole-thiadiazole hybridNot specified1.537 ± 0.097[4]
Compound 7j Imidazo[1,2-a]quinoxaline-based0.193Not specified[3]
Compound 9c Imidazo[1,2-a]quinoxaline-based0.221Not specified[3]
Compound 7c Pyrazole-nitrone derivativeDocking score: -7.52 kcal/molNot specified[6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[7] The optimal cell density should be determined empirically for each cell line.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).

  • Incubation with Compound: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation with MTT: Incubate the plates for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[7] A purple precipitate should be visible under a microscope.

  • Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[9]

  • Incubation and Reading: Incubate the plates for 2 hours at room temperature in the dark to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cellular responses such as proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Section 2: Pyrazole Analogs as COX-2 Inhibitors for Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[10] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[11] Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[12] Pyrazole-containing drugs, such as celecoxib, are well-established selective COX-2 inhibitors.

Comparative SAR Analysis of Pyrazole-Based COX-2 Inhibitors

The diarylpyrazole scaffold is a classic pharmacophore for selective COX-2 inhibition. The key structural features contributing to COX-2 selectivity include:

  • A central pyrazole ring: This heterocyclic core provides the appropriate geometry for binding to the active site.

  • Two adjacent phenyl rings: One phenyl ring often bears a sulfonamide or a similar group that can interact with a side pocket in the COX-2 active site, which is larger than the corresponding pocket in COX-1. This difference in active site volume is a major determinant of selectivity.

  • Substituents on the phenyl rings: The nature and position of substituents on the aryl rings can significantly impact potency and selectivity. For example, electron-withdrawing groups at the para position of one of the aryl rings have been shown to enhance COX-2 inhibitory activity.[13]

Below is a comparative table summarizing the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazole analogs.

Table 2: In Vitro Activity of Pyrazole Analogs as COX-1/COX-2 Inhibitors

Compound IDModificationsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Reference) Diarylpyrazole with sulfonamide5.43 ± 0.292.16 ± 0.092.51[14]
Indomethacin (Reference) Non-selective NSAID0.43 ± 0.021.22 ± 0.050.36[14]
Compound 5f Pyrazolone-pyridazine hybrid with trimethoxybenzylidene14.38 ± 0.761.50 ± 0.069.56[14]
Compound 6f Aminopyrazole-pyridazine hybrid with trimethoxybenzylidene9.61 ± 0.511.15 ± 0.058.31[14]
NHCXP1 Triaryl-substituted tetrahydropyranNot specified0.0005718771[15]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is a ratio of the IC₅₀ values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes by monitoring the fluorometric detection of Prostaglandin G2, an intermediate product.[16]

Principle: The COX enzyme converts arachidonic acid to Prostaglandin G2. A specific probe included in the assay kit reacts with Prostaglandin G2 to produce a fluorescent signal. The intensity of this fluorescence is proportional to the amount of Prostaglandin G2 generated and thus reflects the COX activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, probe, cofactor, arachidonic acid, and enzymes) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole analogs and control inhibitors (e.g., celecoxib for COX-2 and SC-560 for COX-1) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the specific COX enzyme (COX-1 or COX-2), and the test compounds or vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration (e.g., 10-20 minutes).

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

COX-2 Signaling Pathway in Inflammation

The induction of COX-2 at sites of inflammation leads to the production of prostaglandins that mediate the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

Section 3: Fused Pyrazole Analogs as p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[17] They play a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making them attractive targets for the treatment of inflammatory and autoimmune diseases.[18] Fused pyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.

Comparative SAR Analysis of Fused Pyrazole-Based p38 MAPK Inhibitors

The development of fused pyrazole inhibitors of p38α MAPK has focused on optimizing interactions with the ATP-binding pocket of the enzyme. Key SAR insights include:

  • Fused Ring System: The fused pyrazole core provides a rigid scaffold that can be appropriately substituted to achieve high-affinity binding.

  • Substituents on the Fused Ring: The nature and position of substituents on the fused ring system are critical for potency and selectivity. Small, hydrophobic groups are often favored in certain positions to interact with hydrophobic pockets within the active site.

  • Side Chains: The introduction of specific side chains can enhance interactions with the enzyme and improve pharmacokinetic properties.

A study on a novel class of fused pyrazole-derived inhibitors of p38α MAPK demonstrated that optimization of the SAR led to compounds with IC₅₀ values in the low single-digit nanomolar range in whole blood assays.[19]

Table 3: In Vitro and In Vivo Activity of Fused Pyrazole Analogs as p38α MAPK Inhibitors

Compound IDModificationsp38α IC₅₀ (nM)Human Whole Blood IL-8 IC₅₀ (nM)Rat LPS-induced TNF-α ED₅₀ (mg/kg)Reference
10m Fused pyrazole derivative230.1[19]
10q Fused pyrazole derivative110.05-0.07[19]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cytokine production. ED₅₀ represents the dose of the compound required to achieve 50% of the maximal effect in vivo.

Experimental Protocol: Nonradioactive p38 MAPK Activity Assay

This assay measures the activity of p38 MAPK by immunoprecipitating the active, phosphorylated form of the enzyme and then performing an in vitro kinase assay using a specific substrate.[20]

Principle: Active p38 MAPK is selectively immunoprecipitated from cell lysates using an antibody that recognizes the dually phosphorylated (Thr180/Tyr182) form of the enzyme. The immunoprecipitated kinase is then incubated with a recombinant substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with a stimulus known to activate p38 MAPK (e.g., anisomycin, UV radiation, or inflammatory cytokines). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Immunoprecipitation:

    • Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody to capture the active kinase.

    • Wash the immunoprecipitate several times to remove non-specifically bound proteins.

  • Kinase Assay:

    • Resuspend the immunoprecipitate in a kinase buffer containing the ATF-2 substrate and ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Western Blotting:

    • Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (e.g., anti-phospho-ATF-2 (Thr71)).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the phosphorylated substrate using a chemiluminescent HRP substrate and visualize the bands on X-ray film or with a digital imaging system. The intensity of the band corresponding to phosphorylated ATF-2 is proportional to the p38 MAPK activity.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.

p38MAPK_Pathway Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production

Caption: Simplified p38 MAPK signaling pathway leading to pro-inflammatory cytokine production.

Conclusion

This guide has provided a comparative analysis of the structure-activity relationships of pyrazole analogs targeting EGFR, COX-2, and p38 MAPK. The versatility of the pyrazole scaffold allows for its adaptation to interact with diverse protein targets through judicious chemical modifications. The detailed experimental protocols and signaling pathway diagrams included herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of SAR principles, coupled with robust experimental validation, is paramount to the successful design and optimization of novel pyrazole-based therapeutics.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Wurz, R. P., Pettus, L. H., Xu, S., Henkle, B., Sherman, L., Plant, M., ... & Tasker, A. S. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 19(16), 4724–4728. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). RSC Advances, 13(39), 27363-27376. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). International journal of molecular sciences, 22(3), 1106. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Maccarone, A., & Di Giacomo, B. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 85-108. [Link]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Hamad, M. F., Abdel-Maksoud, M. S., & El-Din, M. M. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3195. [Link]

  • Lan, P., Chen, W. M., Li, P. P., Huang, Z. J., Sun, J. R., & Chan, A. S. (2010). 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors. International journal of molecular sciences, 11(9), 3357–3373. [Link]

  • Jia, Z., & Liu, Y. (2013). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney international, 84(4), 675–686. [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17655–17684. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega, 8(34), 30979-30990. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3195. [Link]

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... (n.d.). ResearchGate. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]

  • Wagner, E. F., & Nebreda, A. R. (2009). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Genes & cancer, 1(12), 1146–1159. [Link]

  • Verma, S. C., & Robertson, E. S. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in microbiology, 7, 1077. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A. M., El-Azab, A. S., Asiri, Y. A., & Eltahir, K. E. H. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 12(45), 29161–29175. [Link]

  • Epidermal growth factor receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lan, P., Chen, W. M., Li, P. P., Huang, Z. J., Sun, J. R., & Chan, A. S. (2010). 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors. International journal of molecular sciences, 11(9), 3357–3373. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025). Babcock University Medical Journal. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2022). New Journal of Chemistry, 46(36), 17424-17434. [Link]

  • Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Semantic Scholar. [Link]

  • Alam, M. S., & Lee, D. U. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical chemistry journal, 50(4), 219–232. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Cytotoxic Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antiproliferative small molecules, the pyrazole scaffold (1,2-diazole) remains a cornerstone due to its bioisosteric versatility and ability to engage multiple oncogenic targets (e.g., CDK2, EGFR, Tubulin).[1] However, "pyrazole" is a broad descriptor. For drug development professionals, the critical distinction lies in how specific substitutions—such as chalcone hybridization versus benzoxazine fusion —alter cytotoxic potency and selectivity.

This guide objectively compares three distinct classes of recently synthesized pyrazole derivatives, synthesizing data from comparative cytotoxicity assays against standard solid tumor lines (MCF-7, HepG2, A549). It further details the validated experimental workflows required to reproduce these data, moving beyond standard kit instructions to field-proven protocols.

Comparative Cytotoxicity Data

The following data aggregates IC


 values from recent structure-activity relationship (SAR) studies. The comparison highlights that while simple pyrazoles offer moderate activity, hybridization  significantly lowers IC

values into the nanomolar range, often outperforming standard chemotherapeutics like Doxorubicin in specific cell lines.
Table 1: Potency Comparison of Pyrazole Sub-Classes (IC in µM)
Compound ClassLead DerivativeTarget MechanismMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Std. (Doxorubicin)
Pyrazole-Chalcone Hybrids Compound MS7ROS Induction / G2/M Arrest0.047 2.11.80.95
Benzoxazine-Pyrazoles Compound 22EGFR Inhibition2.824.16.280.95
Pyridine-Pyrazoles Compound 5CDK2 Inhibition8.0313.14N/A0.60
Curcumin-Pyrazoles Derivative 1Tubulin Destabilization0.501.23.50.50

Senior Scientist Insight:

  • Potency vs. Selectivity: The Pyrazole-Chalcone hybrids (MS7) exhibit superior potency (nanomolar range) against MCF-7. However, extreme potency often correlates with lower solubility. In high-throughput screening (HTS), these compounds frequently precipitate in aqueous media if DMSO concentration exceeds 0.5%.

  • Metabolic Stability: The Curcumin-Pyrazole derivatives address the poor bioavailability of natural curcumin. By replacing the diketone moiety with a pyrazole ring, metabolic stability is enhanced while retaining cytotoxicity comparable to Doxorubicin.

Mechanism of Action: The Dual-Pathway Hypothesis

Unlike mono-targeted therapies, pyrazole derivatives often function as "dirty drugs" (poly-pharmacological agents), which is advantageous in overcoming resistance. The primary cytotoxic mechanisms involve Kinase Inhibition (upstream) and Mitochondrial Dysfunction (downstream).

Diagram 1: Pyrazole-Induced Apoptotic Signaling

This diagram illustrates the convergence of CDK2 inhibition and ROS generation leading to Caspase-dependent apoptosis.

PyrazoleMechanism Ligand Pyrazole Derivative (Ligand) CDK2 CDK2 / Cyclin A (Cell Cycle Regulator) Ligand->CDK2 Inhibition Tubulin Microtubules (Cytoskeleton) Ligand->Tubulin Destabilization ROS ROS Generation (Oxidative Stress) Ligand->ROS Induction p53 p53 Activation CDK2->p53 Tubulin->p53 Stress Response Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Damage Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Bax->Mito Pore Formation Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Outcome Apoptosis & G2/M Arrest Caspase->Outcome

Caption: Dual-mechanism pathway where pyrazoles inhibit CDK2/Tubulin while simultaneously triggering ROS-mediated mitochondrial collapse.

Validated Experimental Protocol: The Optimized MTT Assay

While the MTT assay is standard, pyrazole compounds present specific challenges due to their lipophilicity and potential to interfere with mitochondrial dehydrogenase activity directly. The following protocol includes critical control steps often omitted in kit manuals.

Protocol: Pyrazole Cytotoxicity Assessment

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol) or DMSO.

  • Cell Line: MCF-7 (ATCC® HTB-22™).

Workflow Diagram:

MTTWorkflow Seed 1. Cell Seeding (5x10^3 cells/well) Attach 2. Attachment (24h, 37°C) Seed->Attach Treat 3. Drug Treatment (Serial Dilution) Attach->Treat Incubate 4. Incubation (48-72h) Treat->Incubate AddMTT 5. Add MTT (4h, 37°C) Incubate->AddMTT Solubilize 6. Solubilization (DMSO/Isopropanol) AddMTT->Solubilize Read 7. Read Absorbance (570nm / 630nm ref) Solubilize->Read

Caption: Linear workflow for MTT cytotoxicity screening. Steps 3 and 6 are critical control points for pyrazole solubility.

Critical "Senior Scientist" Nuances:
  • The Solubility Trap (Step 3):

    • Issue: Pyrazoles are highly lipophilic. At concentrations >50 µM, they may precipitate in aqueous media, causing false "toxicity" (physical cell smothering) or false absorbance readings.

    • Solution: Pre-dilute compounds in DMSO to 1000x the final concentration. Ensure final DMSO concentration in the well never exceeds 0.5% (v/v). Include a "Vehicle Control" (0.5% DMSO only) to normalize data.

  • The Edge Effect (Step 1):

    • Issue: Evaporation in outer wells alters drug concentration.

    • Solution: Do not use the outer perimeter wells for data.[2] Fill them with sterile PBS to act as a humidity barrier.

  • Metabolic Interference (Step 5):

    • Issue: Pyrazoles affecting glycolysis can alter the rate of MTT reduction independent of cell death.

    • Validation: Always cross-validate promising hits with a non-metabolic assay, such as Trypan Blue exclusion or Crystal Violet staining (biomass quantification), to confirm the MTT data is truly reflecting cytotoxicity.

Structural Insights (SAR)

To optimize future pyrazole libraries, the following Structure-Activity Relationships (SAR) have been established based on the comparative data:

  • N1-Substitution: Unsubstituted (NH) pyrazoles often show poor cellular permeability. Substitution with a phenyl or heterocyclic ring (as seen in Compound 5 ) increases lipophilicity and membrane penetration, correlating with lower IC

    
     values.
    
  • C3/C5 Functionalization:

    • Electron-Withdrawing Groups (EWGs): Adding Fluorine or Chlorine to the phenyl ring attached at C3 enhances metabolic stability and often increases potency against kinase targets (e.g., Compound 22 ).

    • Chalcone Linkage: Introducing an

      
      -unsaturated ketone linker (Chalcone) at C4 creates a "Michael Acceptor," allowing the molecule to covalently bind to cysteine residues in target proteins, drastically increasing potency (e.g., MS7 ).
      

References

  • Rai, A. et al. (2015).[3] Synthesis and evaluation of novel pyrazole-chalcone derivatives as potent anticancer agents.[3][4][5][6][7] PubMed. Link

  • Bhat, B.A. et al. (2016).[3] 1,3-Diphenyl-pyrazole-chalcone derivatives: Synthesis and antiproliferative activity against breast cancer cell lines.[3][7][8] PubMed. Link

  • Verma, K. et al. (2020). Design and synthesis of benzoxazine-pyrazole hybrids as EGFR inhibitors. Scientific Reports. Link

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability. Abcam Protocols. Link

  • Zhang, L. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

Sources

Validation of Analytical Methods for Pyrazole Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives are ubiquitous in modern pharmacophores (e.g., Celecoxib, Ruxolitinib) and agrochemicals. However, their quantification presents distinct analytical challenges: amphoteric nature , tautomerism , and poor retention of polar derivatives on standard C18 stationary phases.

This guide objectively compares the two dominant analytical platforms—HPLC-UV and LC-MS/MS —and provides a validated, high-sensitivity protocol for quantifying pyrazole impurities at trace levels (ppm), compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge (Expertise & Experience)

The Physicochemical Trap

Pyrazoles are not standard analytes. Two specific properties often lead to method validation failure if ignored:

  • Basicity & Silanol Interaction: Unsubstituted pyrazoles have pKa values ranging from 2.5 to 10 depending on substitution. On standard silica-based C18 columns, protonated pyrazoles interact strongly with residual silanols, causing severe peak tailing (Asymmetry factor > 2.0).

    • Solution: Use of end-capped columns, high pH buffers (pH > pKa + 2), or ion-pairing reagents.

  • Annular Tautomerism: NH-pyrazoles exist in rapid equilibrium between two tautomers (e.g., 3-methylpyrazole

    
     5-methylpyrazole).
    
    • Impact: In LC, if the interconversion rate is comparable to the chromatographic timescale, you will observe peak splitting or broad plateaus rather than sharp peaks.

    • Control: Controlling temperature and pH can shift the equilibrium or speed up interconversion to average the signal into a single peak.

Method Selection Framework

Use the following decision tree to select the appropriate validation path.

MethodSelection Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<0.05%) HPLC Method A: HPLC-UV (Assay/Purity) Conc->HPLC High (>0.1%) LCMS Method B: LC-MS/MS (Trace Impurities/GTIs) Matrix->LCMS Complex (Plasma/API) Polarity Analyte Polarity (LogP)? Polarity->LCMS LogP > 0 HILIC Method C: HILIC-MS (Ultra-Polar) Polarity->HILIC LogP < 0 LCMS->Polarity

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity and physicochemical properties.

Part 2: Comparative Performance Guide

The following table contrasts the performance of standard Reverse Phase HPLC-UV against LC-MS/MS (Triple Quadrupole) for pyrazole analysis. Data is aggregated from validation studies of pyrazole-based APIs (e.g., Celecoxib impurities).

ParameterHPLC-UV (Standard C18)LC-MS/MS (Triple Quad)Verdict
Limit of Quantitation (LOQ) 50 – 200 ng/mL0.05 – 1.0 ng/mLLC-MS/MS is essential for Genotoxic Impurities (GTIs).
Linearity (Range)

dynamic range

-

dynamic range
LC-MS/MS covers trace to minor impurity levels.
Specificity Moderate (Co-elution risk)High (MRM transitions)LC-MS/MS resolves isobaric interferences.
Matrix Effects LowHigh (Ion Suppression)HPLC-UV is more robust for simple formulations.
Peak Shape (Tailing) Often Poor (Silanol effects)Better (Lower mass loads)LC-MS/MS allows lower concentrations, reducing overload tailing.
Cost per Sample LowHighHPLC-UV preferred for routine QC Release.

Part 3: Validated Experimental Protocol

Target Application: Quantification of a Pyrazole Genotoxic Impurity (PGI) in an API matrix. Technique: LC-MS/MS (MRM Mode).

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18), 100 x 2.1 mm, 1.7 µm. Why: Standard C18 often fails to retain small pyrazoles; polar-embedded phases prevent pore dewetting.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: If peak tailing persists, switch to 10mM Ammonium Acetate (pH 5.0) to suppress silanol ionization.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (Source Dependent)
  • Ionization: ESI Positive (Pyrazoles protonate easily on the N2 nitrogen).

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Quantifier: [M+H]+

      
       [Fragment 1] (Highest intensity).
      
    • Qualifier: [M+H]+

      
       [Fragment 2] (Confirmation).
      
Step-by-Step Validation Workflow (ICH Q2(R2) Aligned)

Step 1: System Suitability & Specificity

  • Inject "Blank" (Diluent only). Ensure noise at retention time (RT) is <1% of LOQ response.

  • Inject API solution spiked with Pyrazole impurity.

  • Critical Check: Verify resolution between the Pyrazole peak and the massive API peak. If the API co-elutes, it will cause ion suppression , masking the impurity.

Step 2: Linearity & Range

  • Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.

  • Criterion:

    
    , and residuals at each point <15%.
    

Step 3: Accuracy (Recovery)

  • Spike the API matrix with the Pyrazole standard at three levels: LOQ, 100% Limit, and 150% Limit.

  • Calculate % Recovery = (Measured Conc. - Unspiked Conc.) / Added Conc. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     100.[2]
    
  • Acceptance: 80–120% for trace levels (ppb/ppm range).

Step 4: Precision

  • Repeatability: 6 injections at 100% Limit. RSD

    
     10%.
    
  • Intermediate Precision: Different day, different analyst, different column lot.

Part 4: Visualization of Validation Logic

The following diagram illustrates the logical flow for validating the method, specifically addressing the "Risk-Based Approach" emphasized in ICH Q2(R2).

ValidationFlow cluster_Val Validation Phase (ICH Q2 R2) ATP Analytical Target Profile (ATP) Define: Limit (e.g., 10 ppm) Dev Method Development (Screen Columns/pH) ATP->Dev Spec Specificity (Blank vs. Spiked) Dev->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Pass Fail Failure Investigation (Matrix Effect / Tailing) Spec->Fail Interference Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Flow +/- 10%) Acc->Rob Pass Method Validated Rob->Pass All Criteria Met Fail->Dev Re-optimize

Figure 2: Validation lifecycle highlighting the feedback loop for failure investigation.

Part 5: Troubleshooting & Robustness (Self-Validating Systems)

To ensure the protocol is a self-validating system , implement these internal controls:

  • Internal Standard (IS) Correction:

    • Issue: Pyrazoles are susceptible to matrix effects in ESI.

    • Fix: Use a deuterated analog (e.g., Pyrazole-d4) as an Internal Standard. If the IS recovery drops below 50% in a sample, the data is automatically flagged as invalid.

  • Carryover Check:

    • Pyrazoles can stick to injector seals.

    • Protocol: Always inject a "Double Blank" after the highest standard. Carryover must be <20% of the LOQ signal.

  • Retention Time Shift:

    • Due to the pH sensitivity of pyrazoles, a shift in RT > 0.2 min indicates mobile phase pH instability (evaporation of organic modifier or buffer degradation).

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Institutes of Health (NIH). (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • Chrom Tech. (2025).[4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

[1]

Executive Summary & Chemical Profile

This compound is a functionalized heterocycle often used as a pharmaceutical intermediate or chelating ligand.[1] Its disposal requires strict adherence to protocols that account for the pyrazole ring's thermal stability and the ester's susceptibility to hydrolysis .

Chemical Identity & Hazard Characterization
ParameterSpecificationOperational Implication
Chemical Class Pyrazole EsterNitrogen-rich; generates NOx upon incineration.[1]
Functional Groups Methyl Ester (-COOCH3), Pyrazole RingEster may hydrolyze in acidic/basic waste streams; keep pH neutral (6-8).[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved for liquid injection incineration or packed for solid burn.[1]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses) required.[1]
Aquatic Toxicity High PotentialStrict Zero-Discharge Policy: Never dispose of down the drain.[1]

Strategic Waste Segregation (The "Why" and "How")

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry" (uncontrolled reactions in the waste container).

The Segregation Logic
  • Avoid Strong Acids/Bases: The methyl ester moiety is labile. Mixing this compound with highly acidic (pH < 2) or basic (pH > 12) waste streams will catalyze hydrolysis, releasing methanol and the parent pyrazole acetic acid. This changes the waste profile and can pressurize containers.

  • Non-Halogenated Classification: Unless the compound was dissolved in DCM or Chloroform, it belongs in the Non-Halogenated Organic stream. This is critical because halogenated waste incineration is significantly more expensive and requires different scrubbing temperatures.

  • Oxidizer Incompatibility: Pyrazoles are electron-rich. Segregate strictly from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic decomposition.

Visual Workflow: Segregation Logic

SegregationLogiccluster_warnCRITICAL SEGREGATION RULESCompoundThis compound(Waste)SolventIs it dissolved in solvent?Compound->SolventHalogenIs the solvent Halogenated?(DCM, Chloroform)Solvent->HalogenYes (Liquid)StreamCStream C: Solid Hazardous WasteSolvent->StreamCNo (Solid/Pure)StreamAStream A: Non-Halogenated Organic(Preferred Path)Halogen->StreamANo (MeOH, EtOAc, etc.)StreamBStream B: Halogenated OrganicHalogen->StreamBYesWarningNO OxidizersNO Aqueous Acids/Bases

Figure 1: Decision matrix for segregating pyrazole ester waste streams to ensure compatibility and incineration efficiency.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]

  • Containment: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk in transport.

  • Labeling: Label as "Hazardous Waste - Solid Organic Debris." Explicitly list "this compound" as a constituent.[1]

  • Disposal Method: High-Temperature Incineration.

    • Mechanism:[2][3][4][5] The waste management facility will feed this into a rotary kiln. The temperature must exceed 1000°C to fracture the pyrazole ring and prevent the formation of trace amines.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents like Methanol, Ethyl Acetate, or DMSO.

  • pH Check: Verify the pH of the solution is between 4 and 10 using a dipstick. If highly acidic/basic, neutralize carefully to prevent ester hydrolysis during storage.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" carboy.

    • Safe: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.

    • Unsafe: Do not mix with aqueous heavy metal waste.

  • Container: Use a standard safety carboy (polypropylene or stainless steel). Keep the cap vented if there is any risk of residual reaction evolving gas.

  • Disposal Method: Liquid Injection Incineration.

    • Mechanism:[2][3][4][5] The liquid is atomized into the incinerator. The high calorific value of the organic solvent aids in the complete destruction of the pyrazole derivative.

Visual Workflow: The Disposal Lifecycle

DisposalLifecycleStartWaste GenerationClassifyClassify StateStart->ClassifySolidPathSolid WasteClassify->SolidPathLiquidPathLiquid WasteClassify->LiquidPathPackSolidPack in HDPE JarLabel: Toxic/IrritantSolidPath->PackSolidCheckLiquidCheck pH & Halogen ContentLiquidPath->CheckLiquidStorageSatellite Accumulation Area(Max 3 Days)PackSolid->StorageCheckLiquid->StorageTransportHazMat Transport(DOT Class 9 or 3)Storage->TransportIncinerationRotary Kiln Incineration(>1000°C, 2s residence)Transport->IncinerationFinalAsh/Scrubber Sludge(Landfill)Incineration->Final

Figure 2: The "Cradle-to-Grave" lifecycle for pyrazole ester disposal, emphasizing high-temperature incineration.[1]

Regulatory Compliance & Coding

Failure to classify waste correctly is the most common compliance violation. Use the following codes as a baseline, but always verify with your local EHS officer.

Regulatory BodyClassificationCode/DesignationNotes
US EPA (RCRA) Ignitable / ToxicD001 (if in flammable solvent)If pure solid, classify as "Waste Not Otherwise Specified" (NOS) unless toxicity characteristic leaching (TCLP) proves otherwise.[1]
EU (EWC) Organic Chemical Waste07 05 04 *"Other organic solvents, washing liquids and mother liquors."[1]
DOT (Transport) Miscellaneous / FlammableUN 1993 or UN 3077 UN 1993 (Flammable Liquid, n.o.s.) if dissolved.[1] UN 3077 (Environmentally Hazardous Substance, Solid) if pure.

Emergency Procedures (Spill Management)

Scenario: You drop a 5g vial of solid this compound on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Up: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, wear an N95 or P100 particulate respirator to prevent inhalation of the pyrazole dust (respiratory irritant).

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use an oil-impregnated sweeping compound.

  • Clean: Scoop the material into a waste jar. Wipe the surface with an ethanol-soaked tissue, then a water-soaked tissue.[1]

  • Dispose: Place all cleanup materials (gloves, tissues, scoop) into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyrazole Derivatives. PubChem. [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. EPA.[6] [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. ECHA. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.